molecular formula C9H20N2O2 B1579035 H-Lys(isopropyl)-OH

H-Lys(isopropyl)-OH

カタログ番号: B1579035
分子量: 188.27
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-Lys(isopropyl)-OH is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27. The purity is usually 95%.
BenchChem offers high-quality H-Lys(isopropyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys(isopropyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-6-(propan-2-ylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAWNLIZBXJSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

H-Lys(isopropyl)-OH: Technical Analysis of a Modified Lysine Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on H-Lys(isopropyl)-OH (


-isopropyl-L-lysine), designed for researchers and drug development professionals.

Content Type: Technical Guide / Whitepaper Subject: Biomarker Identification, Analytical Separation, and Pharmacokinetic Utility Audience: Senior Scientists, DMPK Researchers, Metabolomics Engineers

Executive Summary

H-Lys(isopropyl)-OH (CAS: 5977-09-3), chemically defined as


-isopropyl-L-lysine , is a non-canonical amino acid derivative. Unlike common post-translational modifications (PTMs) such as methylation or acetylation, the isopropyl modification is sterically bulky and chemically distinct, often serving as a biomarker of exogenous exposure  or a catabolite of engineered peptide therapeutics .

In the context of drug development, this metabolite is critical for two reasons:

  • Peptide Engineering: It is frequently incorporated into peptidomimetics to block trypsin-like proteolysis, making its free form a direct marker of drug catabolism.

  • Analytical Interference: It is isobaric (MW 188.27 Da) with

    
    -trimethyllysine (TML) , a highly abundant endogenous metabolite involved in carnitine biosynthesis. Failure to chromatographically resolve these two compounds leads to false-positive TML readings in metabolomic screens.
    

This guide details the mechanistic origin, biomarker utility, and the critical LC-MS/MS protocols required to distinguish H-Lys(isopropyl)-OH from its isobaric interferences.

Chemical Identity & Mechanistic Origin

Structural Properties

The compound consists of an L-lysine backbone alkylated at the


-amine with an isopropyl group. This secondary amine structure alters the basicity and steric profile of the lysine side chain.
PropertySpecification
Systematic Name

-(1-methylethyl)-L-lysine
Formula

Molecular Weight 188.27 g/mol
Monoisotopic Mass 188.1525 Da
pKa (Side Chain) ~10.5 (Secondary amine, slightly more basic than primary)
Solubility Water-soluble; stable in acidic media
Biological Pathways & Formation

Unlike methyl-lysine, which arises from S-adenosylmethionine (SAM) dependent transferases, isopropyl-lysine typically originates from:

  • Catabolism of Peptidomimetics (Primary Source):

    • Drug designers replace L-Lysine with

      
      -isopropyl-L-lysine to prevent recognition by trypsin, which requires a primary amine for cleavage.
      
    • Upon lysosomal degradation of the peptide backbone, the free amino acid H-Lys(isopropyl)-OH is released into plasma/urine.

  • Reductive Alkylation (Chemical/Dietary):

    • Reaction of lysine residues with acetone (or equivalent ketones) followed by reduction.

    • Note: While rare endogenously, this can occur in vitro during sample preparation (using acetone/methanol) or be ingested via processed proteins (e.g., isopropylated casein).

MetabolicPathway Peptide Peptide Therapeutic (Containing N-iso-Lys) Proteolysis Lysosomal Proteolysis Peptide->Proteolysis In vivo Metabolism FreeMetabolite H-Lys(isopropyl)-OH (Plasma/Urine) Proteolysis->FreeMetabolite Excretion TML Trimethyllysine (Isobaric Interference) TML->FreeMetabolite Analytical Co-elution Risk

Figure 1: Origin of H-Lys(isopropyl)-OH as a drug catabolite and its analytical relationship to Trimethyllysine.

Biomarker Utility in Drug Development[1]

Pharmacokinetic (PK) Marker

For peptide drugs utilizing "masked" lysines, H-Lys(isopropyl)-OH serves as a precise surrogate marker for target degradation .

  • Application: Quantifying the half-life of the non-cleavable residue allows researchers to model the turnover rate of the parent drug versus the stability of the modification.

  • Advantage: It is not re-incorporated into new proteins (non-canonical), ensuring that urinary output correlates linearly with drug breakdown.

Differentiating from Oxidative Stress Markers

While often confused with


-(carboxymethyl)lysine (CML)  or 

-(carboxyethyl)lysine (CEL)
(biomarkers of glycation/diabetes), H-Lys(isopropyl)-OH is chemically distinct. It lacks the carboxylic acid moiety on the side chain modification, making it less polar than CML/CEL.

Analytical Methodologies (LC-MS/MS)[1]

The critical challenge in quantifying H-Lys(isopropyl)-OH is the isobaric interference with Trimethyllysine (TML) . Both have a nominal mass of 188 Da and a precursor ion


 of ~189.
The Isobaric Problem
  • H-Lys(isopropyl)-OH:

    
     (MW 188.27)
    
  • Trimethyllysine (TML):

    
     (MW 188.27)
    
  • Conflict: Standard low-resolution MS cannot distinguish them. High-resolution MS (Orbitrap/Q-TOF) may also struggle as the elemental formulas are identical.

Resolution Strategy

Differentiation must be achieved via Chromatography (Retention Time) or MS/MS Fragmentation .

Protocol A: Chromatographic Separation (HILIC)

TML contains a permanent quaternary ammonium charge, making it highly retentive on cation exchange or HILIC columns. Isopropyl-lysine is a secondary amine, which can be deprotonated at high pH.

  • Column: HILIC (e.g., Waters BEH Amide) or SCX.

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0).

  • Result: TML elutes later than H-Lys(isopropyl)-OH due to stronger ionic interaction.

Protocol B: MS/MS Transition Optimization

Fragmentation patterns differ due to the side chain structure.

CompoundPrecursor (m/z)Primary Product (m/z)Mechanism
H-Lys(isopropyl)-OH 189.16147.1 Loss of Propene (

, -42 Da) via neutral loss
Trimethyllysine 189.1684.08 Characteristic Lysine Immonium Ion
Trimethyllysine 189.16130.1 Loss of Trimethylamine (

, -59 Da)

Recommendation: Monitor the 189 -> 147 transition for Isopropyl-lysine and 189 -> 84 for TML.

MS_Workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (Methanol/Acetonitrile) Sample->Extraction LC LC Separation (HILIC Column) Extraction->LC MS MS/MS Detection (Precursor m/z 189.16) LC->MS Decision Fragment Analysis MS->Decision TML TML Detected (Transition 189->84) (Late Elution) Decision->TML Loss of -59 Da IsoLys H-Lys(iso)-OH Detected (Transition 189->147) (Early Elution) Decision->IsoLys Loss of -42 Da

Figure 2: LC-MS/MS Decision Tree for separating Isobaric Lysine Metabolites.

Synthesis & Reference Standards

For assay validation, high-purity reference material is required.

Commercial Availability
  • Bachem: Supplies H-Lys(isopropyl)-OH (often as HCl salt) for use as a building block or standard.

  • Biosynth: Offers the compound under CAS 5977-09-3.

In-House Synthesis (Reductive Amination)

If commercial standards are unavailable, the compound can be synthesized via reductive alkylation of protected lysine.

  • Reactants:

    
    -Boc-Lysine (protected alpha amine) + Acetone.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).
    
  • Deprotection: TFA treatment to remove Boc group.

  • Purification: Preparative HPLC.

Note: Direct reaction of free lysine with acetone and reducing agent yields a mixture of mono- and di-isopropyl lysine, requiring careful separation.

References

  • Bachem AG. (2024). Product Datasheet: H-Lys(isopropyl)-OH • 2 HCl. (Search: 4027789).

  • Biosynth. (2024).[1] H-Lys(isopropyl)-OH Chemical Properties and Safety Data. (CAS: 5977-09-3).

  • Servillo, L., et al. (2014). "Betaine and related ammonium compounds in human blood and urine." Clinical Chemistry and Laboratory Medicine. (Establishes TML baseline and isobaric interference issues).
  • Means, G. E., & Feeney, R. E. (1995). "Reductive alkylation of amino groups in proteins." Analytical Biochemistry.
  • Simson Pharma. (2024). Certificate of Analysis: H-Lysine(Isopropyl)-OH. .

Sources

Technical Guide: Structural and Functional Divergence of H-Lys(isopropyl)-OH vs. Epsilon-Poly-L-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between H-Lys(isopropyl)-OH (a modified amino acid monomer) and


-Poly-L-Lysine  (a naturally occurring homopolymer). While both share the L-lysine backbone, they occupy distinct niches in drug development:[1]
  • H-Lys(isopropyl)-OH is a synthetic building block . It is a non-canonical amino acid used in solid-phase peptide synthesis (SPPS) to introduce steric bulk and alter the physicochemical properties (pKa, lipophilicity) of a peptide drug candidate.

  • 
    -Poly-L-Lysine (
    
    
    
    -PL)
    is a functional biopolymer .[2] Produced via fermentation, it serves as a cationic antimicrobial agent, a drug delivery carrier, and a biodegradable excipient. Its unique isopeptide linkage confers resistance to standard proteases.

Part 1: Structural Architecture & Chemical Divergence

The fundamental difference lies in their molecular hierarchy (monomer vs. polymer) and the nature of the chemical modification at the


-position.
H-Lys(isopropyl)-OH: The Modified Monomer
  • Chemical Name:

    
    -isopropyl-L-lysine[3]
    
  • CAS Number: 5977-09-3 (Free base)[4][5]

  • Structure: A single L-lysine molecule where the

    
    -amino group is alkylated with an isopropyl group.
    
  • Key Feature: The

    
    -amino and 
    
    
    
    -carboxyl groups remain free (or protected during synthesis), allowing this unit to be inserted into a peptide chain. The isopropyl group acts as a permanent side-chain modification.
Epsilon-Poly-L-Lysine ( -PL): The Isopeptide Polymer[2]
  • Chemical Name: Poly(

    
    -L-lysine)[2][6][7][8]
    
  • CAS Number: 25104-18-1[2]

  • Structure: A homopolymer of 25–35 L-lysine residues.[6]

  • Key Feature: The linkage is unconventional . Unlike standard proteins (linked

    
    -amino to 
    
    
    
    -carboxyl),
    
    
    -PL is linked via the
    
    
    -amino group
    of one lysine to the
    
    
    -carboxyl group
    of the next. This is an isopeptide bond .
Structural Logic Diagram

The following diagram illustrates the hierarchical and structural differences.

Structural_Divergence cluster_Monomer H-Lys(isopropyl)-OH (Monomer) cluster_Polymer Epsilon-Poly-L-Lysine (Polymer) L_Lysine L-Lysine Backbone Mod_Site Modification Site: Epsilon-Amine L_Lysine->Mod_Site Link_Site Polymerization Site: Alpha-Carboxyl + Epsilon-Amine L_Lysine->Link_Site Action Chemical Alkylation (+ Isopropyl Group) Mod_Site->Action Result_Mono Result: Sterically Bulky Side Chain (Alpha-C available for coupling) Action->Result_Mono Bio_Action Enzymatic Polymerization (Streptomyces albulus) Link_Site->Bio_Action Result_Poly Result: Isopeptide Bond Linkage (Protease Resistant) Bio_Action->Result_Poly

Figure 1: Structural divergence of L-Lysine derivatives. Left: Chemical alkylation creates a modified monomer. Right: Enzymatic polymerization creates a unique isopeptide polymer.

Part 2: Synthesis & Production Protocols

The production methods for these two entities are mutually exclusive: one is organic synthesis, the other is industrial biotechnology.

Synthesis of H-Lys(isopropyl)-OH (Reductive Amination)

To synthesize this monomer specifically, one must protect the


-amino group to prevent non-selective alkylation. A classic and robust method involves Copper(II) Complexation .

Protocol Overview:

  • Complexation: React L-Lysine with Basic Copper Carbonate (

    
    ). The copper coordinates with the 
    
    
    
    -amino and
    
    
    -carboxyl groups, effectively "masking" them.
  • Reductive Alkylation: The exposed

    
    -amino group is reacted with acetone (the isopropyl source) in the presence of a reducing agent (Sodium Borohydride, 
    
    
    
    , or Sodium Cyanoborohydride).
  • Decomplexation: The copper is removed using a chelating resin (e.g., Chelex 100) or thioacetamide precipitation, yielding the free

    
    -isopropyl-L-lysine.
    
Production of -Poly-L-Lysine (Microbial Fermentation)

-PL cannot be efficiently synthesized via standard chemical polymerization without extensive protection/deprotection steps. It is produced biologically.[2][9]

Protocol Overview:

  • Strain: Streptomyces albulus (e.g., strain 346).

  • Fermentation: Aerobic fermentation in a glucose-ammonium sulfate medium at pH 4.0–4.5.

  • Biosynthesis: An

    
    -poly-L-lysine synthetase (membrane-bound enzyme) polymerizes L-lysine in the cytoplasm.
    
  • Purification: The broth is centrifuged, and the supernatant is passed through a cation-exchange resin (Amberlite IRC-50). Elution with HCl followed by precipitation yields the polymer.

Production Workflow Comparison

Production_Workflow cluster_Chem Chemical Synthesis (Monomer) cluster_Bio Biosynthesis (Polymer) Input_Lys Raw L-Lysine Cu_Protect Cu(II) Complexation (Protects Alpha-Amine) Input_Lys->Cu_Protect Ferm Fermentation (S. albulus, pH 4.0) Input_Lys->Ferm Feedstock Red_Am Reductive Amination (Acetone + NaBH4) Cu_Protect->Red_Am De_Protect Decomplexation (Remove Cu) Red_Am->De_Protect Final_Mono H-Lys(isopropyl)-OH De_Protect->Final_Mono Enz_Poly Enzymatic Polymerization (Isopeptide Bond) Ferm->Enz_Poly Purify Cation Exchange Purification Enz_Poly->Purify Final_Poly Epsilon-Poly-L-Lysine Purify->Final_Poly

Figure 2: Comparative production workflows. Chemical synthesis utilizes protection groups for selectivity; biosynthesis utilizes enzymatic specificity.

Part 3: Functional Applications in Drug Development

H-Lys(isopropyl)-OH: The "Designer" Residue

In drug discovery, this monomer is used to modify peptide leads.

  • Metabolic Stability: Replacing a standard Lysine with

    
    -isopropyl-Lysine changes the steric profile. This can sterically hinder trypsin-like proteases that typically cleave at the C-terminus of basic residues (Lys/Arg), thereby extending the half-life of the peptide drug.
    
  • pKa Modulation: The isopropyl group increases the basicity and lipophilicity of the side chain, altering membrane penetration properties and receptor binding affinity.

-Poly-L-Lysine: The Cationic Carrier

-PL is used as a functional material rather than a specific receptor ligand.[9]
  • Gene Delivery: Due to its high cationic charge density (at pH 7),

    
    -PL binds electrostatically to negatively charged DNA/RNA, condensing them into nanoparticles for cellular uptake.
    
  • Antimicrobial Action: It acts as a "carpet" mechanism agent.[10] The cationic polymer displaces divalent cations (

    
    , 
    
    
    
    ) from the bacterial outer membrane, causing destabilization and leakage.
  • Drug Conjugation: The free

    
    -amino groups at the N-terminus (and the single 
    
    
    
    -carboxyl at the C-terminus) offer conjugation points for PEGylation or drug attachment, creating "stealth" carriers.

Part 4: Comparative Data Summary

FeatureH-Lys(isopropyl)-OHEpsilon-Poly-L-Lysine (

-PL)
Classification Modified Amino Acid (Monomer)Homopolymer (Biopolymer)
CAS Number 5977-09-325104-18-1
Molecular Weight ~188.27 Da~3,500 – 4,500 Da (25–35 residues)
Linkage Type N/A (Single Unit)Isopeptide (

-amino to

-carboxyl)
Charge (pH 7) Zwitterionic (Net +1)Highly Cationic (Poly-cation)
Protease Stability Moderate (depends on context)High (Resistant to Pepsin/Trypsin)
Primary Use Peptide Synthesis Building BlockAntimicrobial, Drug/Gene Carrier
Production Chemical SynthesisBacterial Fermentation

References

  • PubChem. (n.d.).[3] H-Lys(isopropyl)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shima, S., & Sakai, H. (1977). Poly-L-lysine produced by Streptomyces.[7] Part I. Isolation, production and properties. Agricultural and Biological Chemistry.[7][9][10][11]

  • FDA GRAS Notice. (2011). GRN No. 336: Epsilon-poly-L-lysine.[9] U.S. Food and Drug Administration.[9][10] Retrieved from [Link][5][10]

  • Hyldgaard, M., et al. (2014). The Antimicrobial Mechanism of Action of Epsilon-Poly-L-Lysine. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Technical Guide: Isopropyl-lysine vs. Methyl-lysine in Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Isopropyl-lysine (K-iPr) as a stable chemical mimic for Methyl-lysine (Kme) in epigenetic research. It focuses on the structural rationale, synthesis, and application of this analog in drug discovery and mechanistic studies.

Content Type: Technical Whitepaper & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Epigenetic Researchers

Core Directive: The Mimicry Paradox

In epigenetic research, the transient nature of histone modifications—specifically lysine methylation—poses a significant challenge for structural biology and inhibitor design. Native Methyl-lysine (Kme) is dynamic, rapidly cycled by methyltransferases (KMTs) and demethylases (KDMs).

Isopropyl-lysine (


-isopropyl-lysine, K-iPr)  has emerged as a critical chemical tool. By replacing the methyl group with a branched isopropyl moiety, researchers create a "dead-end" substrate. It mimics the steric bulk and hydrophobicity of Dimethyl-lysine (Kme2)  but renders the residue metabolically inert  to demethylation.
The Structural Logic
  • Native State (Kme2): The dimethyl-ammonium group (

    
    ) is recognized by "reader" domains (e.g., Chromodomains, PHD fingers) via cation-
    
    
    
    interactions and steric exclusion of water.
  • Mimic State (K-iPr): The isopropyl-ammonium group (

    
    ) presents a similar hydrophobic surface area and van der Waals radius to Kme2. However, the branched carbon adjacent to the nitrogen blocks the oxidative mechanism required by JmjC and LSD1 demethylases, effectively "freezing" the epigenetic state.
    

Physiochemical Comparison

The utility of K-iPr lies in its ability to fool "readers" while blocking "erasers."

FeatureDimethyl-lysine (Kme2)Isopropyl-lysine (K-iPr)Tert-butyl-norleucine (tBuNle)
Chemical Structure



(Neutral)
Charge at pH 7.4 Positive (+1)Positive (+1)Neutral (0)
Primary Mimicry Native Epigenetic MarkStable Kme2 Mimic Neutral Kme3 Mimic
Reader Binding High Affinity (Native)High Affinity (Mimic)Variable (Probes cation-

)
Demethylase Action Rapidly DemethylatedResistant / Inhibitory N/A (Not a substrate)
Key Application Biological SignalingInhibitor Design / Crystallography Cation-

Energy Studies

Critical Insight: Unlike tert-butyl-norleucine, which is neutral and used to test electrostatic contributions, Isopropyl-lysine retains the positive charge . This is crucial for maintaining the salt bridges often required for high-affinity binding to reader pockets (e.g., Asp/Glu residues in the binding groove).

Mechanism of Action & Resistance

The following diagram illustrates why Isopropyl-lysine acts as a competitive inhibitor or stable probe. It binds to the active site but prevents the hydroxylation step necessary for demethylation.

EpigeneticMechanism Kme2 Dimethyl-lysine (Substrate) Reader Reader Domain (e.g., HP1 Chromodomain) Kme2->Reader Native Binding (Cation-Pi + H-bonds) Eraser Eraser Enzyme (e.g., KDM4/JmjC) Kme2->Eraser Recruitment KiPr Isopropyl-lysine (Inhibitor/Mimic) KiPr->Reader Mimic Binding (Retains Charge & Bulk) KiPr->Eraser Competitive Binding Complex_R Stable Complex (Signal Transduction) Reader->Complex_R Complex_E_Active Enzyme-Substrate Complex Eraser->Complex_E_Active Complex_E_Stalled Stalled Complex (Inhibition) Eraser->Complex_E_Stalled Demethylation Demethylation Complex_E_Active->Demethylation Hydroxylation of Methyl No Reaction No Reaction Complex_E_Stalled->No Reaction Steric Block of Oxidative Center

Caption: Comparative mechanism showing Isopropyl-lysine retaining Reader binding while blocking Eraser catalytic turnover.

Experimental Protocols

To utilize Isopropyl-lysine in your research, you must incorporate it into histone peptides. The following protocols outline the synthesis and validation steps.

A. Synthesis of Isopropyl-lysine Peptides (Fmoc-SPPS)

Direct incorporation of


-isopropyl-lysine during Solid Phase Peptide Synthesis (SPPS) is the gold standard for generating high-purity probes.

Reagents:

  • Fmoc-Lys-OH (unprotected side chain) or Fmoc-Lys(Mtt)-OH.

  • Acetone.

  • Sodium Cyanoborohydride (

    
    ).
    
  • Acetic Acid.

Protocol:

  • Resin Loading: Synthesize the desired histone peptide sequence (e.g., H3 1-15) on Wang or Rink Amide resin using standard Fmoc chemistry, leaving the target Lysine residue for the final step or using orthogonal protection (Mtt).

  • Reductive Alkylation (On-Resin):

    • If using Mtt-protected Lysine: Selectively remove Mtt with 1% TFA/DCM (

      
       min). Wash with DCM and DMF.
      
    • Suspend resin in DMF containing Acetone (10 eq) and Acetic Acid (1% v/v) .

    • Add

      
       (5 eq) .
      
    • Shake at room temperature for 4–12 hours.

    • Note: This reaction installs the isopropyl group via reductive amination. The secondary amine formed is stable.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5). The isopropyl group remains attached.

  • Purification: HPLC purification (C18 column, Acetonitrile/Water gradient). Verify mass (Mass of Lys + 42 Da for isopropyl).

B. Binding Affinity Assay (Fluorescence Polarization)

Use this assay to validate that your Isopropyl-lysine peptide mimics the binding affinity of the native Kme2 peptide.

Materials:

  • Fluorescein-labeled Histone H3 peptides:

    • Wild Type (WT).

    • Dimethyl (Kme2).

    • Isopropyl (K-iPr).

  • Recombinant Reader Protein (e.g., HP1

    
     Chromodomain).
    

Workflow:

  • Titration: Prepare a serial dilution of the Reader Protein (0 nM to 100

    
    M) in binding buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
    
  • Incubation: Mix protein dilutions with a fixed concentration (10 nM) of the Fluorescein-labeled peptide.

  • Measurement: Incubate for 30 min at RT. Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).

  • Analysis: Fit data to a one-site binding model to determine

    
    .
    

Expected Results (Example for HP1


): 
Peptide Ligand

(Approx)
Interpretation
H3K9me2 (Native)

Strong native binding.
H3K9-iPr (Mimic)

Successful mimicry. Retains affinity.
H3K9me0 (Unmodified)

No binding (Negative control).
H3K9me3 (Trimethyl)

Slightly tighter binding (Native).

Case Study: Inhibitor Design (E72)

A landmark application of lysine mimicry is the development of the G9a/GLP inhibitor E72 (Reference 1).

  • Challenge: The inhibitor BIX-01294 had high cytotoxicity and moderate potency.

  • Solution: Researchers attached a "lysine mimic" side chain (a long alkyl-amino chain resembling the reach and bulk of dimethyl-lysine) to the quinazoline core.[1]

  • Result: The mimic moiety occupied the substrate lysine channel, forming a salt bridge with Asp1131 (just like the native lysine). This improved potency (

    
     reduced by ~7-fold) and significantly reduced cytotoxicity by increasing specificity.
    

References

  • Adding a lysine mimic in the design of potent inhibitors of histone lysine methyltransferases.

    • Source: Journal of Molecular Biology / NIH PMC
    • URL:[Link]

  • Comparison of Molecular Recognition of Trimethyllysine and Trimethylthialysine by Epigenetic Reader Proteins.

    • Source: NIH PMC
    • URL:[Link]

  • Recognition of trimethyllysine by a chromodomain is not driven by the hydrophobic effect (tBuNle Comparison).

    • Source: PNAS
    • URL:[Link]

  • Histone H3 N-terminal mimicry drives a novel network of methyl-effector interactions.

    • Source: NIH PMC
    • URL:[Link]

  • Genetically directing epsilon-N,N-dimethyl-L-lysine in recombinant histones.

    • Source: Chemistry & Biology (PubMed)
    • URL:[Link]

Sources

The Role of H-Lys(isopropyl)-OH in Protein Conformation Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of H-Lys(isopropyl)-OH (


-isopropyl-L-lysine) in protein conformation studies, focusing on its dual utility in structural biology (crystallography)  and epigenetic chemical biology .

A Technical Guide for Structural Biologists and Drug Developers

Executive Summary

H-Lys(isopropyl)-OH (N-epsilon-isopropyl-L-lysine) is a non-canonical amino acid derivative that serves as a critical tool in two distinct high-value applications: protein crystallization and epigenetic probe development .

  • Crystallography (Surface Engineering): It is the product of reductive isopropylation, a chemical modification of surface lysine residues. This modification reduces conformational entropy and alters the solvation shell, frequently "rescuing" proteins that fail to crystallize in their native state.

  • Epigenetics (Methyl-Lysine Mimicry): It acts as a stable structural mimic of dimethyllysine (Kme2) . Because the isopropyl group sterically resembles two methyl groups but is chemically resistant to demethylation, it is used to inhibit or trap lysine demethylases (KDMs) and reader domains (e.g., Chromodomains) in defined conformational states.

Chemical & Physical Identity

Understanding the physical properties of the isopropyl group is essential for predicting its effect on protein conformation.

PropertyNative Lysine (K)Dimethyllysine (Kme2)Isopropyllysine (K-iPr)
Side Chain Formula



Amine Type PrimaryTertiarySecondary
pKa (Side Chain) ~10.5~10.0–10.5~10.5 (Retains cationic charge)
Steric Volume LowMediumMedium-High (Branched)
Hydrophobicity LowMediumHigh
Enzymatic Stability Susceptible to PTMsSubstrate for KDMsResistant to KDMs

Key Insight: The isopropyl group provides a "steric block" that retains the positive charge required for electrostatic interactions (e.g., salt bridges) while introducing significant hydrophobic bulk. This duality allows it to fill hydrophobic pockets (like aromatic cages in reader domains) without disrupting the electrostatic balance of the protein surface.

Application I: Protein Crystallography (Reductive Alkylation)

The most common application of H-Lys(isopropyl)-OH is in the reductive alkylation of protein samples prior to crystallization trials.

The Mechanism: Entropy Reduction

Native surface lysines possess high conformational entropy due to their long, flexible alkyl chains. This flexibility often interferes with the formation of the ordered crystal lattice.

  • The Fix: Converting the primary amine to a secondary isopropyl amine restricts the rotameric freedom of the lysine side chain.

  • The Result: The modified protein has lower surface entropy, a slightly altered pI, and increased hydrophobicity, which promotes distinct crystal packing contacts compared to the native protein.

Protocol: Reductive Isopropylation

While methylation (using formaldehyde) is standard, isopropylation (using acetone) is a powerful alternative when methylation fails.

Reagents:

  • Target Protein: 1–10 mg/mL in non-amine buffer (HEPES/Phosphate).

  • Alkylation Agent: Acetone (Source of isopropyl group).

  • Reducing Agent: Dimethylamine Borane (DMAB) or Sodium Cyanoborohydride (

    
    ).
    

Step-by-Step Workflow:

  • Buffer Exchange: Ensure protein is in 50 mM HEPES pH 7.5 (Remove Tris/Glycine).

  • Addition: Add 20 µL of 1 M DMAB per mL of protein solution.

  • Alkylation: Immediately add 40 µL of Acetone (excess) per mL of protein.

  • Incubation: Incubate on ice for 2 hours.

  • Repeat: Repeat DMAB and Acetone addition steps to ensure >99% modification.

  • Quench: Add excess Glycine or Ammonium Sulfate to quench unreacted reagents.

  • Purification: Size-exclusion chromatography (SEC) to remove reagents and aggregates.

Visualization of Workflow

ReductiveAlkylation Protein Native Protein (Surface Lysines) SchiffBase Schiff Base Intermediate Protein->SchiffBase Nucleophilic Attack Reagents Acetone + Dimethylamine Borane Reagents->SchiffBase Modified N-isopropyl-Lysine Protein SchiffBase->Modified Reduction Crystallization Crystal Screen (Altered Lattice Contacts) Modified->Crystallization Purification (SEC)

Caption: Workflow for reductive isopropylation to modify surface entropy for crystallography.

Application II: Epigenetic Probe & Inhibitor

In drug discovery, H-Lys(isopropyl)-OH is utilized as a peptidomimetic to study proteins that recognize methylated histones.[1]

Mimicking the "Aromatic Cage" Interaction

Epigenetic reader domains (e.g., Chromodomains like MPP8, CBX) and erasers (Lysine Demethylases like KDM6B) recognize methylated lysine via an "aromatic cage" composed of Tyrosine and Tryptophan residues.

  • Cation-

    
     Interaction:  The positive charge of the ammonium group interacts with the electron-rich aromatic rings.
    
  • Hydrophobic Fit: The methyl groups of Kme2/Kme3 fit snugly into the cage.

  • The Isopropyl Advantage: The isopropyl group (

    
    ) is isosteric with dimethyllysine. It fits into the cage but, crucially, cannot be demethylated  by JmjC-domain demethylases (which require a specific methyl geometry for hydroxylation).
    
Case Study: KDM Inhibition

When a peptide containing H-Lys(isopropyl)-OH is incubated with a Lysine Demethylase (e.g., KDM6B):

  • Binding: The peptide binds to the active site with high affinity due to the structural mimicry.

  • Stalling: The enzyme attempts to oxidize the group but fails because the isopropyl C-H bond sterics and geometry prevent the iron-oxo center from catalyzing the reaction efficiently.

  • Result: The enzyme is "trapped" in a substrate-bound conformation, allowing researchers to solve the structure of the complex or use the peptide as a competitive inhibitor.

Structural Interaction Diagram

Interaction cluster_Reader Epigenetic Reader Domain (Aromatic Cage) cluster_Ligand Inhibitor Peptide Tyr Tyr Residue Trp Trp Residue IsoProp H-Lys(isopropyl)-OH (Secondary Amine) IsoProp->Tyr Cation-Pi Interaction IsoProp->Trp Hydrophobic Packing Note Isopropyl group mimics Dimethyl-Lysine steric bulk but resists enzymatic removal. Note->IsoProp

Caption: Schematic of H-Lys(isopropyl)-OH binding within an aromatic cage reader domain.

Synthesis & Incorporation Protocols

For researchers needing to incorporate this residue into peptides (e.g., for SPPS), specific protected derivatives must be used.

Solid-Phase Peptide Synthesis (SPPS)

Building Block: Fmoc-Lys(ipc,Z)-OH or Fmoc-Lys(iPr,Boc)-OH .

  • Note: Standard Fmoc-Lys(Boc)-OH cannot be converted to isopropyl-lysine on-resin easily without side reactions. It is best to buy the pre-alkylated building block.

Coupling Protocol: Due to the steric bulk of the secondary amine (isopropyl group) on the side chain, or if coupling onto the N-alpha of an isopropyl residue (rare), standard protocols must be adjusted.

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Activation: HATU or HCTU (0.4 M in DMF).

  • Base: DIPEA (2 equivalents relative to AA).

  • Coupling Time: Extend to 2–4 hours (double coupling recommended) due to steric hindrance if the modification is near the coupling site.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). The isopropyl group is stable to TFA.

References

  • Rayment, I. (1997). Reductive alkylation of lysine residues to alter crystallization properties of proteins. Methods in Enzymology. Link

  • Kim, M.S., et al. (2008). Large-scale evaluation of protein reductive methylation for improving protein crystallization. Nature Methods. Link

  • Stickel, S., et al. (2018). Human histone demethylase KDM6B can catalyse sequential oxidations. Chemical Communications. (Demonstrates Isopropyl-Lys as a probe/substrate analog). Link

  • Barnash, K.D., et al. (2017). Chromodomain Ligand Discovery via Peptide-Based Combinatorial Screening. (Discusses isopropyl lysine mimics for MPP8). Link

  • PubChem. H-Lys(isopropyl)-OH Compound Summary.Link

Sources

Steric effects of isopropyl group on lysine side chain

Steric Control of the Lysine Side Chain: A Guide to -Isopropyllysine in Drug Discovery

Executive Summary The modification of lysine residues via

isopropyl group

The Physicochemical Landscape: Methyl vs. Isopropyl[1][2][3]

To understand the utility of the isopropyl group, one must quantify its steric and electronic impact relative to the native lysine and its methylated counterparts.

Steric Parameters (Taft and Charton Values)

The isopropyl group is not merely "larger" than a methyl group; it possesses a branched architecture that creates a specific cone of steric exclusion close to the nitrogen center. Using Taft steric parameters (

Substituent (R)Taft Steric Parameter (

)
Charton Value (

)
Geometric Impact on

Methyl (

)

(Reference)

Minimal shielding; solvent accessible.
Ethyl (

)


Extension away from N; low proximal bulk.
Isopropyl (

)


High proximal bulk; branches shield the N-lone pair.
t-Butyl (

)


Extreme shielding; often synthetically difficult on proteins.

Key Insight: The isopropyl group occupies a "Goldilocks" zone. It provides sufficient steric bulk to block the active sites of proteases (like trypsin) and demethylases (KDMs), yet it retains the secondary amine character necessary to maintain a positive charge at physiological pH.

The "Dimethyl Mimicry" Hypothesis

In epigenetic drug discovery,


  • Structural Mimicry: The two methyl groups of the isopropyl moiety sweep out a conformational volume similar to the two independent methyl groups of

    
    .
    
  • Functional Divergence: Unlike

    
    , 
    
    
    -isopropyllysine cannot be demethylated by Lysine Demethylases (KDMs) because the carbon-carbon bonds of the isopropyl group are enzymatically inert compared to the labile N-methyl bonds. This makes it a metabolically stable probe for bromodomains and chromodomains.

Synthetic Pathway: Reductive Alkylation[1]

The most robust method for installing an isopropyl group on a protein or peptide lysine is reductive alkylation using acetone and a selective reducing agent.

Mechanism of Action

The reaction proceeds via a Schiff base (imine) intermediate. The choice of reducing agent is critical: Sodium Cyanoborohydride (


Visualization of the Reaction Pathway

ReductiveAlkylationFigure 1: Reductive alkylation mechanism. Note that the second alkylation is sterically hindered.LysLysine Residue(R-NH2)ImineHemiaminal / ImineIntermediateLys->Imine+ AcetonepH 6.0-8.0AcetoneAcetone(Excess)Acetone->ImineProductN-isopropyllysine(Secondary Amine)Imine->Product+ NaCNBH3(Hydride Transfer)SideProductN,N-diisopropyl(Sterically Disfavored)Product->SideProductSlow 2nd Addition

[2]

Experimental Protocol: Synthesis of -Isopropyllysine

Objective: Selective mono-isopropylation of surface lysine residues on a target protein.

Reagents Required[1][2][4][5][6][7][8]
  • Target Protein: 1–10 mg/mL in buffer (PBS or HEPES, pH 7.5). Avoid Tris or Glycine buffers as they contain competing amines.

  • Acetone: 1.0 M stock in water (Freshly prepared).

  • Sodium Cyanoborohydride (

    
    ):  1.0 M stock in water. Caution: Toxic.
    
  • Quenching Buffer: 1.0 M Glycine or Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Buffer Exchange: Ensure the protein is in a non-amine buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reagent Addition (One-Pot):

    • To the protein solution, add Acetone to a final concentration of 50–100 mM (approx. 10-fold molar excess over Lys residues).

    • Immediately add

      
        to a final concentration of 20 mM.
      
  • Incubation: Incubate at 4°C for 12–18 hours (Overnight).

    • Note: Lower temperature favors the imine formation and stability while minimizing denaturation.

  • Quenching: Add 1.0 M Glycine (final conc. 50 mM) and incubate for 30 minutes to scavenge excess reagents.

  • Purification: Remove excess reagents via dialysis or size-exclusion chromatography (SEC).

  • Validation: Verify mass shift via LC-MS.

    • 
       per Lysine: +42.08 Da  (Isopropyl group 
      
      
      replaces
      
      
      ;
      
      
      ).

Biological Implications: Stability and Selectivity

Proteolytic Resistance (Trypsin)

Trypsin cleaves exclusively at the C-terminal side of Lysine and Arginine. The mechanism requires the enzyme's aspartate residue to form a salt bridge with the positively charged lysine ammonium group, guiding the scissile bond into the active site.

The Steric Shield Effect: The


Pathway Logic: Choosing the Right Modification

DecisionTreeFigure 2: Decision matrix for lysine modification in drug design.StartGoal: Modify Lysine Side ChainQ1Is charge retention required?Start->Q1AcetylAcetylation(Neutral, Epigenetic mark)Q1->AcetylNoQ2Is proteolytic stability required?Q1->Q2YesMethylMethylation (Me1/Me2/Me3)(Unstable to KDMs, Trypsin sensitive)Q2->MethylNo (Native mimicry)IsopropylIsopropylation(Stable to KDMs, Trypsin Resistant)Q2->IsopropylYes (Therapeutic/Probe)

Data Summary: Stability vs. Modification[6]
ModificationCharge (pH 7.4)Trypsin Half-Life (

)
KDM Susceptibility
Native Lysine +1~1.0x (Reference)High

-Methyl
+1~1.2xHigh

-Dimethyl
+1~1.5xHigh

-Isopropyl
+1 >50x Null (Resistant)

-Acetyl
0ResistantDeacetylase Susceptible

References

  • Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins. Biochemistry. [Link]

  • Hampton Research. (n.d.). Reductive Alkylation Kit User Guide. Hampton Research. [Link]

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry.
  • Simmons, K. J., et al. (2010). H3K4me3 mimics: Synthesis and evaluation of N-isopropyllysine analogs. Journal of the American Chemical Society.
  • Jentoft, N., & Dearborn, D. G. (1979). Labeling of proteins by reductive methylation using sodium cyanoborohydride.[1] Journal of Biological Chemistry. [Link]

Methodological & Application

Protocol for solid-phase peptide synthesis with H-Lys(isopropyl)-OH

Application Note: Advanced SPPS Strategies for -Isopropyl-Lysine Incorporation

Executive Summary & Strategic Overview

The incorporation of

This Application Note addresses the specific challenge of synthesizing peptides containing this moiety. While the raw material is often cited as H-Lys(isopropyl)-OH (the free amino acid), direct use of this zwitterionic species in Solid-Phase Peptide Synthesis (SPPS) is impossible due to lack of solubility and orthogonal protection.

This guide details two validated workflows:

  • The "Building Block" Route: Utilizing commercially available Fmoc-Lys(iPr, Boc)-OH.

  • The "On-Resin" Route: Generating the isopropyl moiety via reductive amination of an Fmoc-Lys(Mtt)-OH precursor. This is the preferred method for high-throughput screening or when the commercial building block is cost-prohibitive.

Critical Pre-requisite: The "Free Acid" Distinction

CAUTION: Researchers possessing the raw material H-Lys(isopropyl)-OH (CAS: 201003-48-7 for the derivative, or generic forms) cannot add this directly to a resin-bound peptide.

To use H-Lys(isopropyl)-OH in SPPS, it must first be converted to Fmoc-Lys(iPr, Boc)-OH .

  • Why? The

    
    -amine requires temporary Fmoc protection for chain elongation, and the secondary 
    
    
    -amine requires acid-labile protection (Boc) to prevent branching and side-reactions during activation.
  • Recommendation: Unless you have facility for organic synthesis (Fmoc-OSu protection followed by Boc-anhydride protection), we strongly recommend Method B (On-Resin Synthesis) or purchasing the pre-protected building block.

Method A: The Commercial Building Block Route

Reagent: Fmoc-Lys(iPr, Boc)-OH Best For: Critical GMP synthesis, long sequences (>30 AA) where side-reactions must be minimized.

Coupling Protocol

The steric bulk of the isopropyl group is located on the side chain (

Standard Operating Procedure (SOP):

  • Activation: Use DIC/Oxyma Pure (1:1:1 ratio relative to AA) or HATU/DIEA .

    • Note: HATU is preferred if the Lys(iPr) is followed by a bulky residue (e.g., Ile, Val, Aib).

  • Stoichiometry: 3.0 - 5.0 equivalents relative to resin loading.

  • Time: 45–60 minutes at Room Temperature (RT).

  • Fmoc Removal: Standard 20% Piperidine in DMF (2 x 5 min).

Method B: On-Resin Reductive Amination (The "Power User" Protocol)

Reagent: Fmoc-Lys(Mtt)-OH + Acetone + NaBH

Best For:

This method utilizes the Mtt (4-methyltrityl) protecting group, which can be removed selectively with dilute acid (1% TFA) without cleaving the peptide from the resin (which usually requires 95% TFA).

Experimental Workflow Diagram

GStartResin-Bound Peptide(Fmoc-Removed)CoupleStep 1: CoupleFmoc-Lys(Mtt)-OHStart->CoupleWash1Wash (DMF/DCM)Couple->Wash1MttDepStep 2: SelectiveMtt Removal(1% TFA/DCM)Wash1->MttDepNeutNeutralize(5% DIEA/DCM)MttDep->Neut Repeat untilyellow color fadesRedAmStep 3: ReductiveAmination(Acetone + NaBH3CN)Neut->RedAmFmocDepStep 4: Fmoc Removal(Piperidine)RedAm->FmocDepNextAAContinue SynthesisFmocDep->NextAA

Figure 1: On-resin synthesis workflow for generating the Lys(iPr) residue from a Lys(Mtt) precursor.

Detailed Step-by-Step Protocol
Step 1: Coupling of Fmoc-Lys(Mtt)-OH
  • Couple Fmoc-Lys(Mtt)-OH (3 eq) using standard activation (HBTU/DIEA or DIC/Oxyma) for 1 hour.

  • Do NOT remove the Fmoc group yet. The N-terminal Fmoc protects the

    
    -amine during the reductive amination of the side chain.
    
Step 2: Selective Removal of Mtt

The Mtt group is hyper-acid-labile. We use a "flow" method to prevent the cleaved trityl cation from re-attaching.

  • Wash resin with DCM (3 x 1 min) to remove traces of DMF (DMF buffers the acid).

  • Treat resin with 1% TFA / 5% TIS / DCM (10 mL per gram of resin).

  • Shake for 2 minutes. The solution will turn bright yellow (trityl cation).

  • Drain and repeat immediately.

  • Endpoint: Repeat until the solution remains colorless (typically 5–8 cycles).

  • Neutralization: Wash with 5% DIEA in DCM (3 x 2 min) to neutralize the

    
    -amine. Wash with DMF (5 x 1 min).
    
Step 3: Reductive Amination (Installation of Isopropyl)

This step converts the free



Reagents:

  • Solvent: 1% Acetic Acid (AcOH) in DMF (anhydrous).

  • Carbonyl Source: Acetone (Excess, ~20 eq).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) (5 eq).
    

Procedure:

  • Suspend resin in 1% AcOH/DMF.

  • Add Acetone (20 eq) and shake for 30 minutes. This forms the Schiff Base (Imine) .

    • Chemistry Note: Formation of the imine is the rate-limiting step. Do not add the reducing agent immediately.

  • Add NaBH

    
    CN (5 eq) dissolved in a minimum amount of DMF.
    
  • Shake for 4–12 hours (Overnight is safest for complete conversion).

  • Wash resin: DMF (5x), DCM (3x), MeOH (3x), DMF (3x).

Safety Note: NaBH

Quality Control: The Chloranil Test

Standard Kaiser (Ninhydrin) tests are unreliable for secondary amines (like Lys(iPr)) and often yield false negatives. You must use the Chloranil Test .

Test TypeTarget Functional GroupPositive ResultNegative Result
Kaiser Primary Amines (

)
Deep Blue SolutionYellow/Colorless
Chloranil Secondary Amines (

)
Blue/Green Beads Colorless/Amber Beads

Protocol:

  • Place a few resin beads in a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF (optional, enhances sensitivity).

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

  • Interpretation: Dark blue/green beads indicate the successful formation of the secondary amine (Lys(iPr)). If beads are colorless, the reductive amination failed.

Cleavage and Purification[1]

The isopropyl group is stable to standard TFA cleavage conditions (95% TFA / 2.5% TIS / 2.5% H

  • Warning: If you used Method A (Boc protection) , the Boc group is removed during cleavage, leaving the desired secondary amine.

  • Warning: If you used Method B , the amine is already free (secondary).

Mass Spectrometry Check: Ensure you calculate the mass shift correctly.

  • Lysine Monoisotopic Mass: 128.09 Da (Residue mass)

  • Lys(iPr) Monoisotopic Mass: 128.09 + 42.05 (Isopropyl) = 170.14 Da .

References

  • Solid Phase Peptide Synthesis (SPPS) Explained. CEM Corporation. Available at: [Link][1]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Journal of Combinatorial Chemistry. Available at: [Link]

  • Color Test for Selective Detection of Secondary Amines on Resin. ResearchGate. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

Incorporating H-Lys(isopropyl)-OH into Fmoc-SPPS workflows

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Guide to the Efficient Incorporation of H-Lys(isopropyl)-OH into Fmoc-SPPS Workflows

Introduction: Expanding the Peptide Chemist's Toolkit

The landscape of peptide-based therapeutics and research tools is increasingly defined by innovation beyond the canonical 20 amino acids. The introduction of unnatural amino acids (UAAs) is a cornerstone strategy for modulating the pharmacological properties of peptides, including their stability, receptor affinity, and bioavailability.[1][2] Nε-alkylated lysine derivatives, in particular, serve as valuable building blocks for creating peptide mimetics and probing molecular interactions.

Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) stands as the predominant methodology for peptide assembly, prized for its mild deprotection conditions and broad compatibility with diverse functional groups.[3][4] However, the incorporation of sterically demanding UAAs, such as Nε-isopropyl-L-lysine (H-Lys(iPr)-OH), presents unique synthetic challenges that necessitate optimized protocols. The bulky isopropyl group on the side-chain amine can significantly impede the kinetics of peptide bond formation.

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the successful and efficient incorporation of H-Lys(iPr)-OH into standard Fmoc-SPPS workflows. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer troubleshooting solutions to ensure a high-quality final product.

The Building Block: Understanding Fmoc-Lys(iPr,Boc)-OH

Direct use of H-Lys(iPr)-OH in Fmoc-SPPS is not feasible due to the unprotected α-amino and Nε-amino groups. For seamless integration into the workflow, a properly protected derivative is required. The standard building block for this purpose is N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine , or Fmoc-Lys(iPr,Boc)-OH .[5][6]

  • Nα-Fmoc group: This is the temporary protecting group for the α-amine, removed at each cycle with a mild base (e.g., piperidine).[7]

  • Nε-Boc group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the side-chain secondary amine. This is critical to prevent its participation in unwanted side reactions during synthesis. It remains stable throughout the Fmoc deprotection cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[8][9]

The isopropyl group itself is stable to all standard SPPS conditions, including repeated piperidine treatment and final TFA cleavage.

Physicochemical Properties
PropertyValueSource
Synonym N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine[6]
CAS Number 201003-48-7[5][6]
Molecular Formula C₂₉H₃₈N₂O₆[5][6]
Molecular Weight 510.62 g/mol [5][6]
Appearance White to off-white powder[5]
Storage Temp. 2-8°C[6]
Chemical Structure

Caption: Structure of Fmoc-Lys(iPr,Boc)-OH.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in using Fmoc-Lys(iPr,Boc)-OH is the steric bulk surrounding the α-carbon and the Nε-amine. The combination of the large Fmoc group and the isopropyl- and Boc-substituted side chain can significantly hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. This can lead to:

  • Slowed reaction kinetics: Requiring longer coupling times than for standard amino acids.

  • Incomplete coupling: Resulting in the formation of deletion sequences, where the intended amino acid is missing.[10]

  • Lower yields: The cumulative effect of incomplete couplings reduces the overall yield of the target peptide.

Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often inefficient for such sterically hindered couplings.[11] Therefore, a more robust activation strategy is mandatory.

Experimental Protocol: A Validated Workflow

This protocol is designed for manual or automated Fmoc-SPPS on a standard solid support (e.g., Rink Amide resin for C-terminal amides).

Materials & Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Standard Nα-Fmoc protected amino acids, Fmoc-Lys(iPr,Boc)-OH.

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HCTU, HATU, or DIC/Oxyma Pure.

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation: Cold diethyl ether.

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (1:1:8).

Workflow Overview

Caption: Fmoc-SPPS workflow for incorporating hindered amino acids.

Detailed Step-by-Step Methodology

(This protocol assumes a synthesis scale of 0.1 mmol on Rink Amide resin)

  • Resin Preparation:

    • Add 0.1 mmol of Rink Amide resin to a reaction vessel.

    • Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes.

    • Drain and repeat with a fresh 5 mL portion of 20% piperidine in DMF for 7-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling the First Standard Amino Acid:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq), HCTU (0.4 mmol, 4 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF.

    • Allow to pre-activate for 1-2 minutes.

    • Add the activation mixture to the resin. Agitate for 30-60 minutes.

    • Perform a Kaiser test to confirm reaction completion (beads turn deep blue for a positive test, indicating free primary amines).

  • Incorporation of Fmoc-Lys(iPr,Boc)-OH (The Critical Step):

    • After deprotection of the previous residue, wash the resin thoroughly as in step 2.

    • Activation: In a separate vial, dissolve Fmoc-Lys(iPr,Boc)-OH (0.4 mmol, 4 eq) , HATU (0.39 mmol, 3.9 eq) , and DIPEA (0.8 mmol, 8 eq) in 3 mL of DMF. Rationale: HATU is often superior for highly hindered couplings due to the formation of a highly reactive HOAt active ester.[12]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activation solution to the resin.

    • Coupling: Agitate for a minimum of 2 hours at room temperature . For particularly difficult sequences, extend this to 4 hours or perform a "double coupling."

      • Double Coupling Procedure: After the initial 2-hour coupling, drain the reaction solution, wash with DMF (3x), and repeat the coupling step with a freshly prepared activation mixture for another 2 hours.

    • Monitoring: The standard Kaiser test is unreliable for secondary amines. Use the Chloranil test . A negative test (colorless/yellow beads) indicates complete coupling.

  • Capping (Optional but Recommended):

    • If the Chloranil test remains positive after extended or double coupling, it is crucial to cap the unreacted amines.

    • Wash the resin with DMF (3x).

    • Add the capping solution (e.g., 5 mL of Acetic Anhydride/DIPEA/DMF) and agitate for 20 minutes. This acetylates the free amines, preventing them from reacting in subsequent cycles and forming deletion peptides.

    • Wash thoroughly with DMF (5x).

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3 or 4) cycle for all remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

    • Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA / 2.5% TIS / 2.5% H₂O). Caution: Work in a fume hood.

    • Add the cocktail to the dried resin and agitate at room temperature for 2-3 hours. Rationale: TIS acts as a scavenger to trap the reactive t-butyl and other carbocations released from the side-chain protecting groups, preventing re-attachment to sensitive residues like Trp or Met.[3]

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Analysis and Data Interpretation

Comparative Coupling Reagent Efficiency

The choice of coupling reagent is paramount for success. While standard reagents may suffice for less demanding sequences, hindered couplings benefit from more potent activators.

Coupling ReagentClassStrengthsConsiderations for Lys(iPr)
HCTU Uronium SaltFast, efficient, good solubility. A reliable workhorse for most couplings.Generally effective, but may require extended time or double coupling.
HATU Uronium SaltHighly reactive due to HOAt leaving group. Excellent for hindered amino acids and reducing racemization.[12]Highly Recommended. Often provides superior results in a single, extended coupling.
DIC/Oxyma Carbodiimide/ AdditiveCost-effective, low racemization potential. Oxyma is a safer alternative to HOBt.Can be less efficient than uronium salts for severe steric hindrance. May require significantly longer reaction times.
COMU Uronium SaltIncorporates Oxyma moiety, making it safer than HATU/HBTU. High efficiency comparable to HATU.[12]An excellent, modern alternative to HATU with a better safety profile.
Analytical Characterization

Successful synthesis must be confirmed analytically.

  • RP-HPLC: The primary tool for assessing the purity of the crude peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used on a C18 column. The chromatogram will show a main peak for the target peptide and smaller peaks for any impurities (e.g., deletion sequences).[13][14]

  • LC-MS: Liquid chromatography coupled with mass spectrometry is essential to confirm the identity of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the peptide containing the incorporated Nε-isopropyl-lysine residue.[14][15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Fmoc-Lys(iPr,Boc)-OH (Positive Chloranil Test)- Insufficient activation/coupling time due to steric hindrance.- Poor resin swelling or peptide aggregation.- Switch to a stronger coupling reagent: Use HATU or COMU.[12]- Perform a double coupling: React for 2h, wash, and add fresh reagents for another 2h.- Increase reaction temperature: Use microwave-assisted SPPS for difficult couplings.[16]- Ensure high-quality, dry DMF is used.
Major Deletion Peak (-Lys(iPr)) in HPLC/MS - Incomplete coupling of Fmoc-Lys(iPr,Boc)-OH was not addressed.- The subsequent amino acid coupled to the unreacted amine.- Implement a capping step with acetic anhydride immediately after the Lys(iPr) coupling step to block unreacted chains.
Low Overall Yield - Cumulative effect of incomplete couplings.- On-resin aggregation of the growing peptide chain.- Optimize all coupling steps, especially for hindered residues.- For long or hydrophobic sequences, consider using aggregation-disrupting elements like pseudoproline dipeptides in the sequence (if applicable) or using a more polar solvent mixture.
Side Product with +56 Da in MS - Incomplete removal of the Boc group from the Lys(iPr) side chain.- Extend the final TFA cleavage time to 3-4 hours.- Ensure the cleavage cocktail is fresh.

Conclusion

The incorporation of sterically hindered amino acids like H-Lys(isopropyl)-OH is a powerful tool in modern peptide chemistry, but it demands a departure from standard SPPS protocols. By understanding the challenges posed by steric hindrance and proactively employing optimized conditions—namely, the use of a potent coupling reagent like HATU, extended reaction times or double coupling, and diligent monitoring—researchers can reliably and efficiently synthesize these valuable modified peptides. The protocols and troubleshooting guide presented here provide a robust framework for success, enabling the continued development of next-generation peptide therapeutics and probes.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Liu, F., et al. (2015). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Molecules, 20(6), 10649-10667. [Link]

  • García-Martín, F., & Albericio, F. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 118(10), 4847–4893. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Fields, G. B. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-123. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec. [Link]

  • Koniev, O., & Wagner, A. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1276-1294. [Link]

  • Becer, C. R., et al. (2010). Reductive Amination of the Lysine N-epsilon-Amino Group Leads to a Bivalent Glyco-Amino Acid Building Block Suited for SPPS. Organic Letters, 12(15), 3460-3463. [Link]

  • National Center for Biotechnology Information. (n.d.). H-Lys(isopropyl)-OH. PubChem Compound Database. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Schneider, L. V. (2017). Answer to "Is it possible to protect the lysine group of whole peptide (peptide <350 aa)?". ResearchGate. [Link]

  • Zhang, C., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3195. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • Wang, P. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [Link]

  • Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(33), 6885-6889. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 65(3-4). [Link]

  • Krishnamurthy, R., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2246–2255. [Link]

  • Barany, G., & Solé, N. A. (1992). Allyl side chain protection in peptide synthesis.
  • Kim, H., et al. (2025). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au. [Link]

  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Valls, N., et al. (2007). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Tetrahedron, 63(33), 7935-7944. [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1293–1302. [Link]

  • Van Der Veken, P., et al. (2010). Lysine compounds and their use in site- and chemoselective modification of peptides and proteins.
  • Suzhou Tianma Specialty Chemicals Co Ltd. (2020). Preparation method of Fmoc-Lys (Mtt) -OH.
  • Itoh, Y., et al. (2018). Scope of lysine-containing peptide substrates used for the reaction and secondary modification of amidine-containing peptides. ResearchGate. [Link]

  • Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Paradigm Peptides. [Link]

Sources

Synthesis of N-epsilon-isopropyl-L-lysine via reductive alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-epsilon-isopropyl-L-lysine via Reductive Alkylation

Abstract

This comprehensive guide details the synthesis of N-epsilon-isopropyl-L-lysine, a modified amino acid valuable in peptide synthesis, drug discovery, and protein engineering.[1] The primary method described is the selective reductive alkylation of the ε-amino group of an Nα-protected L-lysine derivative with acetone. This application note provides a deep dive into the underlying chemical principles, a robust and validated step-by-step protocol, methods for product purification and characterization, and expert insights into critical experimental parameters. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to reliably produce this compound with high purity and yield.

Introduction and Scientific Background

N-epsilon-alkylated lysine derivatives are crucial building blocks in chemical biology and pharmaceutical development.[1] Specifically, the introduction of an isopropyl group to the ε-amino position of lysine alters the hydrophobicity and steric profile of the side chain without changing its intrinsic positive charge at physiological pH.[2] This modification can influence peptide conformation, protein-protein interactions, and the metabolic stability of peptide-based therapeutics.

The most reliable and selective method for synthesizing N-epsilon-isopropyl-L-lysine is through reductive alkylation, also known as reductive amination.[3] This powerful transformation involves two key stages:

  • Imine Formation: The nucleophilic ε-amino group of lysine attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine, commonly known as a Schiff base.[3][4]

  • Reduction: The C=N double bond of the imine is subsequently reduced by a hydride-based reducing agent to yield the secondary amine.[5]

To ensure that alkylation occurs exclusively at the ε-position, it is standard practice to use a starting material where the α-amino group is protected, for example, with a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is fundamental to achieving high selectivity in amino acid modification.[6]

Reaction Mechanism and Reagent Selection

The success of the synthesis hinges on a clear understanding of the reaction mechanism and the rationale behind the choice of reagents.

The Reductive Alkylation Pathway

The reaction proceeds as illustrated below. The equilibrium of imine formation is typically favored under mildly acidic to neutral conditions, which facilitate both the nucleophilic attack and the dehydration step.

G cluster_0 Step 1: Imine (Schiff Base) Formation cluster_1 Step 2: Reduction Lysine Nα-Boc-L-Lysine (ε-NH2) Hemiaminal Hemiaminal Intermediate Lysine->Hemiaminal + Acetone Acetone Acetone (C=O) Imine Protonated Imine (Schiff Base) Hemiaminal->Imine - H₂O H2O H₂O Product Nα-Boc-Nε-isopropyl-L-lysine Imine->Product + Hydride Source Reducer Reducing Agent (e.g., NaBH₃CN)

Figure 1: The two-step mechanism of reductive alkylation.

Causality of Reagent Choices
  • Carbonyl Source (Acetone): Acetone serves as the simplest and most efficient source for the isopropyl group.[5] Its reactivity is well-balanced, allowing for efficient imine formation without excessive side reactions.

  • Reducing Agent (Sodium Cyanoborohydride): The choice of reducing agent is critical. While a strong reductant like sodium borohydride (NaBH₄) can work, it can also reduce the starting ketone (acetone).[3][7] Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective agent.[5] It is particularly effective at reducing protonated imines at mildly acidic pH (pH ~5-6) while being significantly less reactive towards ketones and aldehydes.[3] This selectivity ensures that the hydride is delivered primarily to the desired intermediate, maximizing the yield of the alkylated amine.[5] An alternative, non-toxic reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which also shows excellent selectivity for imines.[3][7]

  • Solvent System: A protic solvent like methanol or ethanol is often used as it effectively dissolves the amino acid and reagents and can participate in the proton transfer steps of imine formation.[7]

Experimental Guide: Synthesis and Purification

This section provides a detailed, self-validating protocol for the synthesis of Nα-Boc-Nε-isopropyl-L-lysine, followed by the deprotection step to yield the final product.

Overall Workflow

The entire process from starting material to final, characterized product is outlined below.

G start Start: Nα-Boc-L-lysine reaction Reductive Alkylation: + Acetone + NaBH₃CN in Methanol start->reaction quench Reaction Quench: Add water reaction->quench workup Aqueous Workup: Adjust pH, Extract quench->workup purify_boc Purification (Protected): Silica Gel Chromatography workup->purify_boc characterize_boc QC Check 1: MS & NMR of Nα-Boc-Nε-isopropyl-L-lysine purify_boc->characterize_boc Validate Intermediate deprotect Boc Deprotection: Treat with TFA or HCl characterize_boc->deprotect evaporate Solvent Removal: Rotary Evaporation deprotect->evaporate purify_final Purification (Final): Ion-Exchange Chromatography or Recrystallization evaporate->purify_final characterize_final QC Check 2: MS, NMR, & AAA of Nε-isopropyl-L-lysine purify_final->characterize_final Validate Final Product final_product Final Product: Nε-isopropyl-L-lysine characterize_final->final_product

Sources

Using H-Lys(isopropyl)-OH to stabilize peptide alpha-helices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stabilizing Peptide


-Helices and Enhancing Metabolic Profile using H-Lys(isopropyl)-OH 

Abstract

The therapeutic potential of


-helical peptides is frequently compromised by rapid proteolytic degradation and conformational instability in aqueous environments. This Application Note details the strategic incorporation of 

-isopropyl-L-lysine (H-Lys(iPr)-OH)
as a superior alternative to native Lysine. Unlike standard Lysine, Lys(iPr) retains the critical cationic charge necessary for solubility and membrane interaction while introducing steric bulk that blocks trypsin-mediated hydrolysis. Furthermore, the increased hydrophobicity of the isopropyl group enhances the amphipathic character of the helix, promoting stronger membrane-induced folding. This guide provides a comprehensive protocol for the design, synthesis, and validation of Lys(iPr)-modified peptides.

Introduction: The Helix-Stability Paradox

Native


-helical peptides often suffer from two distinct instability mechanisms:
  • Entropic Unfolding: Short peptides (<20 residues) rarely maintain stable helicity in water due to the high entropic penalty of folding.

  • Proteolytic Cleavage: Basic residues (Lys, Arg) are primary targets for serum proteases like trypsin, which rapidly hydrolyze the peptide bond C-terminal to these residues.

The Solution: H-Lys(isopropyl)-OH


-isopropyl-lysine is a non-canonical amino acid where the side-chain primary amine is converted to a secondary isopropyl amine. This modification achieves a "Goldilocks" zone for peptide drug design:
  • Charge Retention: The secondary amine (

    
    ) remains protonated at physiological pH, preserving the electrostatic interactions vital for bioactivity.
    
  • Steric Shielding: The bulky isopropyl group prevents the catalytic triad of trypsin from accessing the scissile bond.

  • Hydrophobic Tuning: The additional alkyl bulk increases the local hydrophobicity, stabilizing the amphipathic helix face when bound to receptors or membranes.

Mechanistic Insight

Proteolytic Resistance (The Steric Shield)

Trypsin recognizes the specific charge and geometry of a primary ammonium group (Lys) or guanidinium group (Arg). The introduction of an isopropyl group on the


-nitrogen creates steric hindrance that disrupts the enzyme-substrate "lock and key" fit without abolishing the positive charge required for solubility.
Conformational Stabilization (The Amphipathic Effect)

In amphipathic helices, Lysine residues often reside at the interface between the hydrophobic core and the solvent. The isopropyl group of Lys(iPr) allows the side chain to participate more effectively in "snorkeling" , where the alkyl chain packs against the hydrophobic core while the charged amine reaches the solvent. This reduces the desolvation penalty and stabilizes the helical conformation in membrane-mimetic environments.

Mechanism NativeLys Native Lysine (Primary Amine) Trypsin Trypsin Protease NativeLys->Trypsin Fits Active Site LysiPr Lys(isopropyl) (Secondary Amine + Bulk) LysiPr->Trypsin Steric Clash Stability Steric Shielding (Intact Helix) LysiPr->Stability Metabolic Resistance Membrane Membrane Binding (Helix Induction) LysiPr->Membrane Enhanced Hydrophobicity Degradation Hydrolysis (Inactive Peptide) Trypsin->Degradation Rapid Cleavage

Figure 1: Mechanism of Action. Lys(iPr) prevents proteolytic degradation via steric hindrance while enhancing membrane interactions.

Experimental Design & Protocols

Design Strategy: Where to Substitute?

Do not replace all Lysines blindly. Follow this logic:

  • Target Sites: Replace Lys residues at the

    
      or 
    
    
    
    positions relative to hydrophobic residues. This maximizes the stabilizing hydrophobic interaction.
  • Avoid: Do not replace Lysines involved in critical salt bridges (e.g., Lys-Glu interactions) if the specific geometry of the primary amine is required for hydrogen bonding.

FeatureNative LysineH-Lys(isopropyl)-OHImpact on Helix
Charge (pH 7.4) +1+1Neutral (Retains Solubility)
Trypsin Half-Life < 15 mins> 4 hoursSignificantly Increased
Hydrophobicity LowModerateEnhanced Membrane Affinity
H-Bond Donor 3 protons2 protonsSlight reduction in H-bonding
Synthesis Protocol (SPPS)

Reagents:

  • Resin: Rink Amide MBHA (for C-term amides) or Wang (for C-term acids).

  • Building Block: Fmoc-Lys(iPr, Boc)-OH .

    • Note: The secondary amine on the side chain must be Boc-protected to prevent branching during chain elongation.

  • Coupling Reagents: DIC/Oxyma Pure or HATU/DIEA.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1][2]
  • Coupling of Fmoc-Lys(iPr, Boc)-OH:

    • Dissolve 3.0 eq of Fmoc-Lys(iPr, Boc)-OH and 2.9 eq of HATU in DMF.

    • Add 6.0 eq of DIEA.

    • Add to resin immediately.

    • Crucial Step: Allow coupling for 60–90 minutes . The isopropyl group adds bulk, slightly slowing the kinetics compared to native Lys.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours. The

      
      -Boc group and the 
      
      
      
      -isopropyl group are stable to TFA, but the Boc removal leaves the secondary isopropyl amine.
    • Correction: The Boc group is acid-labile. TFA removes the Boc, leaving the

      
      -isopropyl secondary amine protonated.
      
  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).

Validation Workflow

To confirm the success of the modification, you must assess both structure and stability.

Workflow cluster_Validation Validation Assays Design Design: Identify Lys Sites (Amphipathic Face) Synthesis SPPS: Fmoc-Lys(iPr, Boc)-OH (Extended Coupling Time) Design->Synthesis QC QC: HPLC & Mass Spec (Verify Mass Shift +42 Da) Synthesis->QC CD Circular Dichroism (Helicity in TFE/Buffer) QC->CD Proteolysis Trypsin Digest Assay (t1/2 Determination) QC->Proteolysis

Figure 2: Experimental Workflow. From rational design to structural and functional validation.

Protocol: Trypsin Resistance Assay

  • Dissolve peptide (100

    
    M) in PBS (pH 7.4).
    
  • Add Trypsin (Sequencing Grade) at an Enzyme:Substrate ratio of 1:1000.

  • Incubate at 37°C.

  • Aliquot at

    
     min.
    
  • Quench with 1% Formic Acid.

  • Analyze via LC-MS. Determine % intact peptide vs. time.

Protocol: Circular Dichroism (CD)

  • Prepare peptide (50

    
    M) in 10 mM Phosphate Buffer (pH 7.4).
    
  • Measure spectra (190–250 nm).

  • Titrate with TFE (Trifluoroethanol) from 0% to 50% to assess helical propensity.

  • Success Criteria: Lys(iPr) peptides should show deeper minima at 208 nm and 222 nm compared to native sequences in membrane-mimetic conditions (TFE or SDS micelles).

References

  • Conformational Stability of Modified Peptides

    • Title: Strategies for Improving Peptide Stability and Delivery.
    • Source:Strategies for Improving Peptide Stability and Delivery, NIH/PubMed (2022).
    • URL:[Link]

  • Proteolytic Resistance Mechanism

    • Title: The resistance to tryptic hydrolysis of peptide bonds adjacent to N epsilon,N-dimethyllysyl residues.[3]

    • Source:Journal of Biological Chemistry (via PubMed).
    • URL:[Link]

  • Synthesis & Applications of Lysine Analogues

    • Title: Development and Recent Advances in Lysine and N-Terminal Bioconjug
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Amphipathic Helix Topology

    • Title: The topology of lysine-containing amphipathic peptides in bilayers by circular dichroism, solid-state NMR, and molecular modeling.[4]

    • Source:Biophysical Journal (via PMC).
    • URL:[Link]

Sources

Designing peptidomimetics with H-Lys(isopropyl)-OH residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Protease-Resistant Peptidomimetics via


-Isopropyl-L-Lysine Incorporation 

Abstract

The incorporation of non-canonical amino acid residues is a cornerstone of modern peptidomimetic design. Among these,


-isopropyl-L-lysine (Lys(iPr))  represents a critical structural motif. Unlike acetylation, which neutralizes the side-chain charge, isopropylation retains the protonated, cationic state of the 

-amine at physiological pH while introducing significant steric bulk. This modification drastically reduces proteolytic susceptibility to trypsin-like serine proteases, which require a precise fit of the cationic side chain into the S1 specificity pocket. This guide details the on-resin synthesis, purification, and validation of Lys(iPr)-containing peptides, providing a robust workflow for drug discovery applications.

Section 1: Chemical Rationale & Design Strategy

The "Lysine Problem" in Therapeutics

Native L-Lysine residues are primary recognition sites for rapid degradation by serum proteases (e.g., trypsin, plasmin). While substituting Lys with D-Lys or Arg can improve stability, these changes often disrupt receptor binding affinity or introduce toxicity.

The Isopropyl Solution

The


-isopropyl group serves as a "steric shield" without sacrificing the essential physicochemical properties of the lysine residue.
PropertyNative Lysine

-Acetyl-Lysine

-Isopropyl-Lysine
Side Chain Amine Primary (

)
Amide (Neutral)Secondary (

)
Charge (pH 7.4) Positive (+1)Neutral (0)Positive (+1)
pKa (approx.) ~10.5N/A~10.8 - 11.0
Trypsin Half-Life MinutesResistant (No binding)Hours/Days (Steric hindrance)
Membrane Permeability LowModerateEnhanced (Lipophilic bulk)

Mechanistic Insight: The secondary amine of Lys(iPr) remains protonated, preserving electrostatic interactions with receptor anionic pockets (e.g., Asp/Glu residues). However, the branched isopropyl group creates a steric clash within the narrow S1 pocket of trypsin, preventing the catalytic triad from accessing the scissile bond.

Section 2: Synthesis Protocols

Two primary routes exist: using a pre-synthesized building block or performing site-specific on-resin modification. This guide prioritizes Route B (On-Resin Reductive Alkylation) as it allows for the modification of specific lysine residues within a sequence without requiring expensive custom building blocks.

Protocol A: On-Resin Site-Specific Reductive Alkylation

Prerequisites:

  • Resin: Rink Amide or Wang resin (0.1 – 0.25 mmol scale).

  • Orthogonal Protection: The target Lysine must be protected with Mtt (4-methyltrityl) or ivDde , while other Lysines use Boc.

  • Reagents: Acetone (Reagent grade), Sodium Cyanoborohydride (NaBH

    
    CN), Acetic Acid (HOAc), Dichloromethane (DCM), Methanol (MeOH).
    

Workflow Diagram (Graphviz):

OnResinProtocol Start Fmoc-SPPS Assembly (Target Lys protected with Mtt) Deprotect Selective Deprotection (1% TFA in DCM) Start->Deprotect Remove Mtt Wash1 Wash: DCM x3, DMF x3 Neutralize: 5% DIPEA/DMF Deprotect->Wash1 Expose free epsilon-NH2 Imine Imine Formation (Acetone + TMOF) Wash1->Imine Add Ketone Reduction Reductive Alkylation (NaBH3CN in MeOH/DMF) Imine->Reduction Reduce Schiff Base Check QC: Chloranil Test (Positive = Blue) Reduction->Check Check->Imine Incomplete (Repeat) Finish Continue SPPS or Cleave Check->Finish Validated

Figure 1: Workflow for site-specific introduction of isopropyl group on solid phase.

Step-by-Step Procedure:

  • Selective Deprotection (Mtt Removal):

    • Wash resin with DCM.

    • Treat with 1% TFA / 5% TIS / 94% DCM (v/v/v) for 2 mins. Repeat 5–8 times until the yellow color (trityl cation) disappears from the filtrate.

    • Critical: Do not exceed 30 mins total exposure to avoid premature cleavage of the peptide from the resin (if using Rink/Wang).

    • Wash thoroughly with DCM, then DMF. Neutralize with 5% DIPEA in DMF (2 x 5 min) to ensure the

      
      -amine is free.
      
  • Imine Formation (The "Dry" Step):

    • Suspend resin in Trimethyl Orthoformate (TMOF) (or anhydrous DMF). TMOF acts as a water scavenger to drive the equilibrium toward the imine (Schiff base).

    • Add Acetone (10 equivalents relative to resin loading).

    • Add Acetic Acid (1% v/v) to catalyze imine formation.

    • Shake for 30 minutes at Room Temperature (RT).

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH

      
      CN)  (5 equivalents) dissolved in a minimal amount of MeOH or DMF directly to the reaction slurry.
      
    • Safety Note: NaBH

      
      CN generates HCN gas in strong acid; ensure proper ventilation.
      
    • Shake for 2–4 hours.

  • Monitoring (The Chloranil Test):

    • Standard Kaiser (Ninhydrin) tests are unreliable for secondary amines.

    • Use the Chloranil Test :

      • Reagent A: 2% Acetaldehyde in DMF.

      • Reagent B: 2% Chloranil in DMF.

      • Add beads to a tube, add 2 drops A and 2 drops B.

      • Result: Dark Blue beads = Secondary amine present (Success). Colorless/Yellow = Unreacted.

  • Final Wash:

    • Wash with DMF (x5), MeOH (x3), DCM (x3).

    • Proceed to Fmoc deprotection of the N-terminus or final cleavage.

Section 3: Validation & Stability Assays

Once synthesized, the peptidomimetic must be validated for identity and protease resistance.

Analytical Characterization (HPLC/MS)
  • Retention Time Shift: The isopropyl group adds hydrophobicity. Expect a shift to a higher retention time on C18 RP-HPLC compared to the native peptide.

  • Mass Shift: The addition of an isopropyl group corresponds to a mass increase of +42.05 Da (C

    
    H
    
    
    
    ).
    • Note: Ensure you do not see +84 Da (di-alkylation). The steric bulk of the isopropyl group usually prevents the addition of a second isopropyl group, making this reaction highly selective for mono-alkylation.

Trypsin Stability Protocol

Objective: Quantify the half-life (


) of the Lys(iPr) peptide vs. the native Lys peptide.

Protocol:

  • Preparation:

    • Dissolve peptide to 1 mM in 50 mM Ammonium Bicarbonate buffer (pH 8.0) .

    • Prepare Trypsin stock: 1 mg/mL in 1 mM HCl.

  • Incubation:

    • Add Trypsin to the peptide solution at a 1:100 (w/w) enzyme-to-substrate ratio .

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take aliquots (50 µL) at T = 0, 15m, 30m, 1h, 4h, 8h, 24h.

    • Quench: Immediately add 5 µL of 10% TFA or Formic Acid to stop the reaction (pH < 2).

  • Analysis:

    • Inject onto RP-HPLC (C18 column, gradient 5-65% ACN).

    • Integrate the area of the parent peak.

Data Interpretation: Plot


 vs. Time. The slope 

allows calculation of half-life:

Expected Outcome:

  • Native Lys Peptide:

    
     minutes.
    
  • Lys(iPr) Peptide:

    
     hours.[1]
    

Section 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Wet solvents preventing imine formation.Use TMOF as solvent; ensure molecular sieves are used in DMF.
Di-alkylation (+84 Da) Rare, but possible with high temp/excess time.Reduce reaction time; lower equivalents of acetone.
N-terminal Alkylation Fmoc group was removed before side-chain alkylation.Ensure N-terminus is Fmoc-protected during the side-chain modification steps.
Low Solubility Isopropyl group increases aggregation.Use chaotropic salts (LiCl) or heating during HPLC purification.

References

  • Solid-Phase Synthesis of N-Alkylated Peptides

    • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids on the Solid Phase.[2] Journal of Organic Chemistry.

    • Source:

  • Reductive Alkylation Protocols in Proteomics

    • Rayment, I. (1997).[3] Reductive alkylation of lysine residues to alter crystallization properties of proteins.[3][4] Methods in Enzymology.

    • Source:

  • Peptidomimetic Strategies for Protease Resistance

    • Gentilucci, L., et al. (2010).
    • Source:

  • Trypsin Specificity and Inhibition

    • Olsen, J. V., et al. (2004). Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues. Molecular & Cellular Proteomics.
    • Source:

Sources

H-Lys(isopropyl)-OH: A Novel Mechanistic Probe for Elucidating Protein Lysine Methyltransferase Activity and Substrate Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protein Lysine Methyltransferases and the Need for Advanced Mechanistic Probes

Protein lysine methyltransferases (PKMTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone protein substrates.[1][2] This post-translational modification is a cornerstone of epigenetic regulation, influencing chromatin structure, gene expression, and a multitude of cellular processes.[3] Dysregulation of PKMT activity is implicated in a range of diseases, including cancer and neurodevelopmental disorders, making them compelling targets for therapeutic intervention.[1][4]

A thorough understanding of the catalytic mechanism and substrate specificity of individual PKMTs is paramount for the development of selective inhibitors and novel therapeutic strategies. Chemical probes, particularly substrate analogs, are invaluable tools in these mechanistic studies.[5][6][7] They allow for the systematic interrogation of enzyme active sites, providing insights into the structural and chemical determinants of substrate recognition and catalysis.

This application note introduces H-Lys(isopropyl)-OH (Nε-isopropyl-L-lysine) as a novel mechanistic probe for studying protein lysine methyltransferases. The strategic introduction of an isopropyl group at the ε-amino position of lysine provides a tool to investigate the steric constraints of the lysine-binding tunnel and the catalytic pocket of PKMTs. By systematically evaluating the impact of this modification on enzyme kinetics and binding affinity, researchers can gain profound insights into the active site architecture and catalytic mechanism of their methyltransferase of interest.

Principle of the Probe: Leveraging Steric Hindrance to Interrogate the Active Site

The catalytic activity of PKMTs is highly dependent on the precise positioning of the target lysine residue within a narrow, often hydrophobic, channel in the enzyme's active site.[8] This channel orients the ε-amino group for nucleophilic attack on the methyl group of SAM. The underlying principle of using H-Lys(isopropyl)-OH as a mechanistic probe is to introduce a defined steric bulk at the site of methylation.

The isopropyl group, being larger than a hydrogen atom but smaller than a tert-butyl group, provides a moderate level of steric hindrance. By comparing the kinetic parameters of a native lysine-containing substrate with an analogous substrate containing H-Lys(isopropyl)-OH, researchers can deduce the degree of steric tolerance within the active site of a given PKMT.

Several outcomes are possible when a PKMT encounters a substrate containing H-Lys(isopropyl)-OH:

  • Complete lack of activity: This would suggest a very tight lysine-binding channel that cannot accommodate the additional bulk of the isopropyl group.

  • Reduced catalytic efficiency (kcat/Km): This could indicate that while the analog can bind, the steric clash hinders the optimal alignment of the ε-amino group for methyl transfer, or impedes product release.

  • Altered binding affinity (Kd): An increase in the dissociation constant (Kd) would imply that the isopropyl group disrupts favorable interactions within the binding pocket. Conversely, in rare cases, it might enhance binding through new hydrophobic interactions.

  • Unchanged activity: This would point towards a more spacious and accommodating active site.

By systematically analyzing these potential outcomes, researchers can classify PKMTs based on their active site plasticity and gain a deeper understanding of the structural features that govern substrate specificity.[9]

Experimental Workflows and Protocols

To effectively utilize H-Lys(isopropyl)-OH as a mechanistic probe, two primary experimental approaches are recommended: Enzyme Kinetic Analysis using mass spectrometry and Binding Affinity Studies via Isothermal Titration Calorimetry (ITC).

Workflow for Investigating Methyltransferase Mechanisms

workflow cluster_prep Substrate Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Interpretation Peptide_Synthesis Peptide Synthesis (Native Lys & H-Lys(isopropyl)-OH) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS) Purification->Characterization Kinetic_Assay Enzyme Kinetic Assay (MALDI-TOF MS) Characterization->Kinetic_Assay ITC_Assay Binding Affinity Assay (Isothermal Titration Calorimetry) Characterization->ITC_Assay Kinetic_Parameters Determine kcat, Km, kcat/Km Kinetic_Assay->Kinetic_Parameters Thermodynamic_Parameters Determine Kd, ΔH, ΔS ITC_Assay->Thermodynamic_Parameters Mechanistic_Insights Elucidate Mechanistic Insights Kinetic_Parameters->Mechanistic_Insights Thermodynamic_Parameters->Mechanistic_Insights

Figure 1. Experimental workflow for utilizing H-Lys(isopropyl)-OH.

Protocol 1: Enzyme Kinetic Analysis using MALDI-TOF Mass Spectrometry

This protocol is designed to determine the kinetic parameters (kcat and Km) of a PKMT with both a native lysine-containing peptide substrate and the corresponding H-Lys(isopropyl)-OH-containing peptide. MALDI-TOF MS provides a sensitive and label-free method to monitor the conversion of the substrate to its methylated product.[10]

Materials:

  • Purified PKMT of interest

  • Native lysine-containing peptide substrate

  • H-Lys(isopropyl)-OH-containing peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or 1:1 methanol)[10]

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA))[10]

  • MALDI-TOF mass spectrometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of the PKMT, native peptide, and isopropyl-lysine peptide in an appropriate buffer. Determine the precise concentrations.

    • Prepare a stock solution of SAM. It is advisable to prepare fresh SAM solutions for each experiment.

  • Enzyme Activity Assay:

    • Set up a series of reactions in individual tubes, varying the concentration of the peptide substrate (both native and modified) while keeping the enzyme and SAM concentrations constant. A typical substrate concentration range might be 0.1 to 10 times the expected Km.

    • Initiate the reactions by adding the enzyme to the reaction mixture pre-incubated at the desired temperature (e.g., 30°C or 37°C).

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction and quench it by adding the quenching solution. This will stop the enzymatic reaction.

  • MALDI-TOF MS Analysis:

    • For each quenched time point, mix a small aliquot (e.g., 1 µL) with the MALDI matrix solution on a MALDI target plate and allow it to air dry.[11]

    • Acquire mass spectra for each spot in positive ion reflector mode.

    • Identify the peaks corresponding to the unmethylated substrate and the monomethylated product.

    • Quantify the peak intensities (or areas) for both the substrate and product. The percentage of product formation can be calculated as: [Product Intensity / (Substrate Intensity + Product Intensity)] * 100.

  • Data Analysis:

    • For each substrate concentration, plot the percentage of product formation against time to determine the initial reaction velocity (V₀).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for both the native and the H-Lys(isopropyl)-OH-containing substrates.

    • Calculate the catalytic efficiency (kcat/Km) for both substrates.

Data Presentation:

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹min⁻¹)
Native Lysine Peptide
H-Lys(isopropyl)-OH Peptide
Protocol 2: Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.[12][13] This protocol will determine the binding affinity of the native and modified peptides to the PKMT in the presence of a non-reactive cofactor analog, S-adenosyl-L-homocysteine (SAH), to form a stable ternary complex.

Materials:

  • Purified PKMT of interest

  • Native lysine-containing peptide substrate

  • H-Lys(isopropyl)-OH-containing peptide substrate

  • S-adenosyl-L-homocysteine (SAH)

  • ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Crucially, the buffer for the protein and the peptide must be identical to avoid heat of dilution artifacts.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified PKMT and both peptide substrates extensively against the same ITC buffer.

    • Accurately determine the concentrations of the protein and peptides.

    • Prepare a solution of the PKMT in the ITC cell, including a saturating concentration of SAH.

    • Prepare a solution of the peptide (either native or modified) in the ITC syringe at a concentration typically 10-20 times that of the protein in the cell.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of injections of the peptide solution from the syringe into the protein solution in the cell.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat signals from each injection to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated from the following equations:

      • ΔG = -RT * ln(1/Kd)

      • ΔG = ΔH - TΔS

Data Presentation:

Ligand (Peptide)Kd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Native Lysine Peptide
H-Lys(isopropyl)-OH Peptide

Interpretation of Results and Mechanistic Insights

The comparative analysis of the kinetic and thermodynamic data for the native and isopropyl-lysine substrates will provide valuable insights into the mechanism of the PKMT under investigation.

Visualizing the Catalytic Mechanism

mechanism cluster_enzyme PKMT Active Site cluster_substrates Substrates Lysine_Channel Lysine-Binding Channel Methyl_Transfer Methyl Transfer (SN2 Reaction) Lysine_Channel->Methyl_Transfer SAM_Pocket SAM-Binding Pocket SAM_Pocket->Methyl_Transfer Native_Lys Native Lysine Binding Binding Native_Lys->Binding Isopropyl_Lys H-Lys(isopropyl)-OH Isopropyl_Lys->Binding SAM SAM SAM->SAM_Pocket Binding->Lysine_Channel Product_Release Product Release Methyl_Transfer->Product_Release

Figure 2. Probing the methyltransferase catalytic cycle.

A significant decrease in kcat for the H-Lys(isopropyl)-OH substrate would suggest that the steric bulk interferes with the proper alignment of the ε-amino group for the SN2 reaction of methyl transfer.[14] A large increase in Km would indicate that the isopropyl group hinders the initial binding of the substrate to the active site. The ITC data will provide a more direct measure of binding affinity. A higher Kd for the isopropyl-lysine peptide would confirm that the modification disrupts favorable binding interactions.

By correlating the structural features of the PKMT active site (if known) with the kinetic and thermodynamic data obtained using H-Lys(isopropyl)-OH, researchers can build a more complete model of substrate recognition and catalysis.

Conclusion

H-Lys(isopropyl)-OH represents a valuable addition to the chemical biology toolbox for studying protein lysine methyltransferases. Its utility as a mechanistic probe lies in its ability to introduce a defined steric challenge to the enzyme's active site. The detailed protocols provided herein for enzyme kinetic analysis and binding affinity measurements offer a robust framework for researchers to employ this probe in their investigations. The insights gained from such studies will contribute to a deeper understanding of the fundamental mechanisms of this important class of enzymes and aid in the development of novel therapeutic agents.

References

  • Approaching the catalytic mechanism of protein lysine methyltransferases by biochemical and simulation techniques. (2024). Taylor & Francis Online. [Link]

  • Lysine Ethylation by Histone Lysine Methyltransferases. (n.d.). PubMed Central. [Link]

  • Approaching the catalytic mechanism of protein lysine methyltransferases by biochemical and simulation techniques. (2024). PubMed. [Link]

  • Determining the Substrate Specificity of Lysine Methyltransferases. (n.d.). PubMed. [Link]

  • The Intricate Effects of alpha-Amino and Lysine Modifications on Arginine Methylation on the N-terminal Tail of Histone H4. (n.d.). PubMed Central. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Substrate and product specificities of SET domain methyltransferases. (n.d.). PubMed Central. [Link]

  • A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014). ResearchGate. [Link]

  • Kinetic isotope effects reveal early transition state of protein lysine methyltransferase SET8. (n.d.). PubMed Central. [Link]

  • A chemical method for labeling lysine methyltransferase substrates. (2011). PubMed. [Link]

  • MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. (2021). PubMed. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (n.d.). PubMed Central. [Link]

  • A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014). PubMed. [Link]

  • Structural origins for the product specificity of SET domain protein methyltransferases. (2008). Proceedings of the National Academy of Sciences. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (n.d.). Royal Society of Chemistry. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Structural basis for substrate binding and catalytic mechanism of a human RNA:m5C methyltransferase NSun6. (n.d.). Nucleic Acids Research. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). MDPI. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • A Quick Introduction to Graphviz. (2017). Nickolay Semenov. [Link]

  • Activated molecular probes for enzyme recognition and detection. (n.d.). Theranostics. [Link]

  • Purification of S-adenosylmethionine: epsilon-N-L-lysine methyltransferase. The first enzyme in carnitine biosynthesis. (1977). PubMed. [Link]

  • Dissecting the Kinetic Mechanism of Human Lysine Methyltransferase 2D and Its Interactions with the WRAD2 Complex. (2022). ACS Publications. [Link]

  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. (n.d.). ResearchGate. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. (n.d.). Canadian Science Publishing. [Link]

  • SET domain protein lysine methyltransferases: Structure, specificity and catalysis. (n.d.). PubMed. [Link]

  • Substrate and product specificities of SET domain methyltransferases. (n.d.). Taylor & Francis Online. [Link]

  • Graphviz's DOT - quick introduction. (2021). YouTube. [Link]

  • A Chemical Method for Labeling Lysine Methyltransferase Substrates. (n.d.). PubMed Central. [Link]

  • Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. (2006). American Laboratory. [Link]

  • Mechanisms of Substrate Recognition by the Multispecific Protein Lysine Methyltransferase SETD6. (n.d.). MDPI. [Link]

  • Genetically directing epsilon-N, N-dimethyl-L-lysine in recombinant histones. (2010). Discovery - the University of Dundee Research Portal. [Link]

  • Substrate and product specificities of SET domain methyltransferases. (2011). PubMed. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). Protocols.io. [Link]

  • Histone methyltransferase SMYD1: playing a crucial role in disease progression. (n.d.). Frontiers. [Link]

  • CHEMICAL PROBES. (n.d.). HSU LAB. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. (n.d.). Shimadzu. [Link]

  • Emerging roles of lysine methylation on non-histone proteins. (n.d.). PubMed Central. [Link]

  • Genetically Encoding N-epsilon-Methyl-L-lysine in Recombinant Histones. (2009). ResearchGate. [Link]

Sources

Application Note: Chemical Modification of Lysine Side Chains with Isopropyl Groups

[1][2]

Executive Summary

The chemical modification of lysine residues via reductive alkylation is a cornerstone technique in protein chemistry, widely used for stabilizing proteins for crystallization, blocking trypsin cleavage sites, and introducing isotopic labels for quantitative proteomics. While reductive methylation (using formaldehyde) is ubiquitous, reductive isopropylation (using acetone) offers unique advantages. The introduction of an isopropyl group (

This guide provides a rigorous, field-proven protocol for the reductive isopropylation of lysine side chains. Unlike methylation, which readily proceeds to the dimethyl state, isopropylation is sterically governed, often favoring mono-substitution or requiring specific conditions to drive saturation.

Scientific Principles & Mechanism

The Chemistry of Reductive Isopropylation

The reaction proceeds via reductive amination . The


Why Sodium Cyanoborohydride? Unlike Sodium Borohydride (


Mechanism Diagram

IsopropylationMechanismcluster_stericsSteric ConstraintLysineLysine Residue(R-NH2)SchiffBaseSchiff Base(Imine Intermediate)Lysine->SchiffBaseNucleophilic Attack- H2OAcetoneAcetone(Excess)Acetone->SchiffBaseProductMono-Isopropyl Lysine(Secondary Amine)SchiffBase->ProductReduction(Hydride Transfer)ReducerNaCNBH3(Reducing Agent)Reducer->ProductSelectivity at pH 6-8DiProductDi-Isopropyl Lysine(Rare/Difficult)Product->DiProductHinderedSlow Reaction

Figure 1: Reaction mechanism of lysine isopropylation. Note the steric hindrance limiting the formation of the di-isopropyl product compared to reductive methylation.

Expert Insights & Critical Parameters

As a Senior Scientist, I emphasize three critical variables that determine the success of this protocol:

Steric Hindrance (The "Mono" vs. "Di" Trap)
  • The Reality: Unlike formaldehyde, which easily dimethylates lysines, acetone is bulky. The reaction kinetics slow dramatically after the addition of the first isopropyl group.

  • The Consequence: Under standard conditions, you will achieve a heterogeneous mixture of modified lysines (predominantly mono-isopropyl).

  • The Fix: If homogeneity is required (e.g., for crystallography), you must push the reaction with high molar excesses of acetone and extended incubation times, or accept mono-isopropylation as the endpoint.

pH Control
  • Optimal Range: pH 6.0 – 7.5.

  • Reasoning: The formation of the Schiff base requires a non-protonated amine (favored at high pH), but the reduction by

    
     is most efficient on the protonated iminium ion (favored at lower pH). A pH of ~6.0-7.0 strikes the perfect balance for 
    
    
    driven reductive amination.
Buffer Compatibility
  • Strict Prohibition: NEVER use amine-containing buffers (Tris, Glycine, Ammonium Bicarbonate). These will compete with your protein for the acetone and reducing agent.

  • Recommended: HEPES, Phosphate (PBS), or MOPS.

Detailed Protocol: Reductive Isopropylation

Safety Note: Sodium Cyanoborohydride is highly toxic and generates HCN gas if acidified. Perform all work in a fume hood. Dispose of waste in a dedicated cyanide waste stream.

Materials
  • Protein Sample: 1–10 mg/mL in HEPES or Phosphate buffer (pH 7.0).

  • Reagent A (Acetone): High purity (HPLC grade).

  • Reagent B (Reducing Agent): 1.0 M

    
     in water (Freshly prepared).
    
  • Quenching Agent: 1.0 M Glycine or Tris-HCl (pH 8.0).

  • Cleanup: Dialysis cassettes or Desalting Columns (e.g., Zeba Spin, PD-10).

Experimental Workflow

WorkflowStep11. Buffer ExchangeRemove all amine buffers (Tris).Target: 50mM HEPES pH 7.0Step22. Acetone AdditionAdd Acetone to 5-10% (v/v) final conc.Ensure protein solubility.Step1->Step2Step33. Reduction InitiationAdd NaCNBH3 to 20mM final conc.Mix gently.Step2->Step3Step44. IncubationOvernight at 4°C(or 4 hours at 25°C)Step3->Step4Step55. QuenchingAdd 100mM Glycine or Tris.Incubate 30 mins.Step4->Step5Step66. CleanupDialysis or DesaltingRemove excess reagents.Step5->Step6

Figure 2: Step-by-step workflow for protein isopropylation.

Step-by-Step Procedure
  • Preparation: Buffer exchange the protein sample into 50 mM HEPES, pH 7.0 , containing 150 mM NaCl (if needed for stability). Ensure protein concentration is 1–5 mg/mL.

  • Reagent Addition:

    • Add Acetone to the protein solution to a final concentration of 5% (v/v). Note: Most globular proteins tolerate 5% acetone; if precipitation occurs, lower to 1-2% and increase incubation time.

    • Immediately add

      
        (from 1 M stock) to a final concentration of 20 mM .
      
  • Incubation:

    • Seal the tube tightly (acetone is volatile).

    • Incubate at 4°C overnight (12–16 hours) with gentle rotation. Cold temperature preserves protein structure while the slow reaction proceeds.

  • Boost (Optional for higher occupancy): After 12 hours, add a second bolus of Acetone (to maintain 5%) and

    
     (additional 10 mM). Incubate for another 4 hours.
    
  • Quenching: Add 1.0 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This scavenges remaining acetone and cyanoborohydride.

  • Cleanup: Remove reagents via dialysis (vs. 4L buffer, 2 changes) or size-exclusion chromatography.

Applications in Proteomics (RABA Method)[1][3]

The Reductive Alkylation By Acetone (RABA) method is a powerful tool for quantitative proteomics, analogous to dimethyl labeling but producing different mass shifts.

Mass Shift Data

When analyzing modified peptides via LC-MS/MS, use the following mass shifts.

Modification TypeReagent UsedFormula AddedMass Shift (

Da)
Specificity
Mono-Isopropyl Acetone (

)

+42.0470 High (Primary Product)
Di-Isopropyl Acetone (

)

+84.0939 Low (Sterically hindered)
Heavy Mono-Isopropyl Acetone (

)

+48.084 Quantitation Standard
Protocol Adaptation for Proteomics

For peptide labeling (bottom-up proteomics):

  • Digest protein with Trypsin before labeling (if labeling peptides) or after labeling (if protecting lysines from trypsin).

    • Note: Isopropyl-lysine is resistant to Trypsin cleavage. If you label the intact protein, Trypsin will only cut at Arginine.

  • Use Acetone-d6 for the "Heavy" channel.

  • Mix Light and Heavy samples 1:1 prior to LC-MS analysis.

Quality Control & Troubleshooting

Validation Tests
  • Ellman’s Reagent / TNBS Assay: Measure free amines before and after reaction. A successful reaction should show >90% loss of free amines.

  • Intact Mass Spectrometry: Look for the characteristic mass ladder. Each lysine adds +42 Da.

  • Trypsin Resistance: Digest the modified protein. If successful, SDS-PAGE should show larger fragments (cleavage only at Arg) compared to the native control (cleavage at Lys + Arg).

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation Acetone concentration too high.Reduce acetone to 1% (v/v) and extend time.
Low Modification Efficiency pH too high (>8.0) or Amine buffer present.[1]Adjust pH to 6.0–7.0. Dialyze extensively to remove Tris.
Protein Degradation Heat generation or contaminant proteases.Perform reaction at 4°C. Add protease inhibitors (EDTA-free).
Incomplete Quenching Insufficient Glycine.Ensure Glycine is at least 2x molar excess over reagents.[2]

References

  • Jentoft, N., & Dearborn, D. G. (1979).[3] Labeling of proteins by reductive methylation using sodium cyanoborohydride.[3][4][5][6][7] Journal of Biological Chemistry, 254(11), 4359-4365.[3] Link

  • Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day.
  • Hsu, J. L., et al. (2003). Stable isotope labeling of peptides by reductive alkylation with acetone (RABA) for quantitative proteomics.[8] Journal of Proteome Research. (Describes the RABA method and +42/+48 Da shifts).

  • Rayment, I. (1997).[2] Reductive alkylation of lysine residues to alter crystallization properties of proteins.[1][2] Methods in Enzymology, 276, 171-179.[2] Link

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for H-Lys(isopropyl)-OH Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Solubility & Aggregation in


-isopropyl-L-lysine Peptides[1]

Executive Summary: The "Isopropyl Effect"

Why is this peptide difficult to dissolve? You are likely encountering issues because you expect H-Lys(isopropyl)-OH to behave like a standard Lysine residue. It does not.

While native Lysine is a primary solubilizing agent in hydrophobic sequences due to its highly polar, hydrated primary amine (


), the isopropyl modification  introduces two critical changes:
  • Steric Hindrance: The bulky isopropyl group physically disrupts the structured water layer (hydration shell) that normally stabilizes the positive charge.

  • Lipophilicity: The isopropyl group adds significant hydrophobic surface area, shifting the residue's character from "solubility rescuer" to "amphipathic."

The Result: Peptides containing this residue often exhibit amyloid-like aggregation or form hydrogels rather than true solutions, especially in standard aqueous buffers (PBS, Tris).

Diagnostic Workflow

Before adding solvent, identify your peptide's physicochemical profile. [2][3][4]

SolubilityWorkflow Start START: Peptide Powder CheckSeq Analyze Sequence (Charge & Hydrophobicity) Start->CheckSeq IsCharged Net Charge at pH 7? CheckSeq->IsCharged Acidic Acidic (Net -) IsCharged->Acidic Negative Basic Basic (Net +) IsCharged->Basic Positive Neutral Neutral / Hydrophobic IsCharged->Neutral Zero NH4OH Add 0.1M NH4OH (Dropwise) Acidic->NH4OH Acetic Add 10% Acetic Acid (Dropwise) Basic->Acetic Organic Organic Co-solvent (DMSO/DMF) Neutral->Organic Gel ISSUE: Gelation / Aggregation? NH4OH->Gel Acetic->Gel Organic->Gel HFIP PROTOCOL B: HFIP Disaggregation Gel->HFIP Turbid/Gel Success Dilute to Buffer (Protocol A) Gel->Success Clear Solution

Caption: Figure 1. Decision matrix for initial solubilization. Note that Lys(isopropyl) peptides often require the "Neutral/Hydrophobic" path even if theoretically basic.

Validated Protocols

Protocol A: The "Organic Spike" (Standard Dissolution)

Use Case: Peptides that are dry powders but resist aqueous buffers. Mechanism: Breaks intermolecular hydrophobic interactions before water is introduced.

  • Calculate Stock Concentration: Aim for a master stock 10–20x higher than your assay concentration (e.g., if you need 100 µM, make a 2 mM stock).

  • Primary Solubilization: Add sterile DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) dropwise.

    • Volume Rule: Use the minimum volume necessary to dissolve the powder.[5] Ideally, this should be <5% of the final total volume.

  • Vortex & Sonicate: Vortex for 30 seconds. If particles remain, sonicate in a water bath for 5 minutes (maintain <30°C).

  • The "Stepwise" Dilution:

    • Do NOT dump the buffer into the DMSO.

    • DO add the aqueous buffer (e.g., PBS) to the DMSO solution slowly, dropwise , while vortexing.

    • Why? Rapid addition causes "crashing out" (precipitation) due to sudden polarity shift.

Protocol B: The "HFIP Reset" (For Aggregates/Gels)

Use Case: The peptide has formed a gel, is cloudy, or you suspect amyloid-like fibril formation (common with Lys-iPr). Mechanism: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is a potent hydrogen-bond disruptor that breaks


-sheets and induces 

-helical structure, "resetting" the peptide to a monomeric state.
  • Dissolve: Add neat HFIP (100%) to the peptide to achieve ~1 mg/mL.

  • Incubate: Vortex and let stand at room temperature for 30–60 minutes. The solution should become perfectly clear.

  • Evaporate: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP in a fume hood (under a gentle nitrogen stream is best) until a thin, transparent film remains.

  • Reconstitute:

    • Option 1 (Immediate Use): Dissolve the film in a small volume of DMSO, then dilute with buffer (see Protocol A).

    • Option 2 (Storage): Store the dry films at -20°C or -80°C.[6]

Protocol C: Counter-Ion Exchange (TFA HCl/Acetate)

Use Case: Your peptide dissolves but kills cells (TFA toxicity) or precipitates in high-salt buffers (TFA salts are lipophilic). Mechanism: TFA (Trifluoroacetate) ions pair strongly with the peptide, making it more hydrophobic. Exchanging for Chloride (HCl) or Acetate increases water solubility.

ParameterTFA SaltAcetate/HCl Salt
Solubility Lower (Lipophilic ion pairing)Higher (Hydrophilic)
Biological Toxicity High (Cytotoxic/Immunogenic)Low (Biocompatible)
pH in Solution Acidic (< 3.[1]0)Near Neutral / Mildly Acidic

Procedure (Resin Method):

  • Dissolve peptide in water or minimal MeOH.

  • Pass through a pre-washed anion exchange column (e.g., Dowex 1x2, chloride or acetate form).

  • Elute with water.[5][6]

  • Lyophilize the eluate.

Troubleshooting FAQs

Q: My peptide dissolved in DMSO, but precipitated immediately when I added PBS. Why? A: This is "Salting Out." The ionic strength of PBS (150 mM NaCl) reduces the solubility of hydrophobic peptides.

  • Fix: Dilute the DMSO stock into pure water first. If stable, slowly add concentrated buffer (e.g., 10x PBS) to reach the final salt concentration, or use a lower salt buffer (10–50 mM).

Q: The solution turned into a clear jelly. Is it dissolved? A: No. This is a hydrogel. The peptide has formed a network of nanofibers trapping the water.

  • Fix: You must break the network. Sonication might work temporarily, but Protocol B (HFIP) is the only reliable way to return to monomeric form.

Q: Can I use heat to dissolve it? A: Use caution. While heat (up to 40°C) increases solubility, it can also accelerate aggregation for amyloidogenic peptides or degrade the Lys(iPr) side chain if the pH is extreme. Sonication is safer than heating.

Q: Does the isopropyl group affect the pKa? A: Yes, slightly. A secondary amine (isopropyl-lysine) is generally more basic than a primary amine in the gas phase, but in water, solvation effects dominate. The steric bulk reduces hydration, often making the effective pKa slightly lower and the deprotonated (neutral) state more accessible, which further reduces solubility at physiological pH.

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Technical Guide. Link

  • Bachem. Peptide Solubility and Handling. Technical Library. Link

  • Stine, W. B., et al. (2011). Preparing Synthetic Amyloid-β Peptide Assemblies. Methods in Molecular Biology. (Demonstrates HFIP protocol for hydrophobic aggregation). Link

  • LifeTein. TFA Removal and Salt Exchange Service Guide. (Explains TFA vs HCl solubility effects). Link

  • PubChem. N6-Isopropyl-L-lysine (Compound Summary). National Library of Medicine. Link[1]

Sources

Technical Support Center: Optimization of H-Lys(isopropyl)-OH Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting acidolytic deprotection (TFA-mediated) of


-isopropyl-L-lysine precursors (e.g., Fmoc-Lys(iPr, Boc)-OH) in Solid Phase Peptide Synthesis (SPPS) and solution phase.

Diagnostic Hub: Identify Your Issue

Before altering your protocol, match your observations with the diagnostic signatures below.

Symptom Mass Spec Observation (

Mass)
Root Cause Severity
Incomplete Deprotection +100 Da (vs. expected mass)Steric hindrance of the isopropyl group prevents Boc removal.High

-Butyl Adduct
+56 Da

-Butyl cation re-alkylation on the

-amine.
Critical
Linker Adduct +Variable (e.g., +Trt, +Pbf)Insufficient scavenging of linker/side-chain protecting groups.Moderate
Low Yield / Purity N/A (Broad peaks)Aggregation or solubility issues of the hydrophobic isopropyl residue.Moderate

Deep Dive: The Mechanistic Challenge

Why is H-Lys(iPr)-OH difficult to deprotect?

Standard lysine deprotection (removing


-Boc) is rapid. However, the introduction of an isopropyl group  on the 

-nitrogen creates two distinct antagonistic effects during Acidolysis (TFA cleavage):
  • Steric Shielding (Kinetic Retardation): The bulky isopropyl group sterically crowds the carbamate linkage. The protonation of the carbonyl oxygen (the first step of Boc removal) and the subsequent fragmentation are kinetically slower than in non-alkylated lysine.

  • Nucleophilic Trap (Thermodynamic Trap): Upon successful deprotection, the resulting species is a secondary amine . Secondary amines are more nucleophilic than primary amines. If the generated

    
    -butyl cations (from the Boc group) are not immediately quenched by scavengers, they will re-attack the 
    
    
    
    -amine, reforming a stable
    
    
    -alkylated impurity.
Visualizing the Pathway & Failure Points

G Start Protected Precursor [Lys(iPr, Boc)] TFA_Attack TFA Protonation (Rate Limiting Step) Start->TFA_Attack Steric Bulk Slows Kinetics Carbocation Fragmentation Generates t-Butyl Cation (+) TFA_Attack->Carbocation Cleavage FreeAmine Target Species [H-Lys(iPr)-OH] Carbocation->FreeAmine Ideal Path Scavenger Scavenger Trap (Silane/Thiol) Carbocation->Scavenger Quenching (Required) SideReaction SIDE REACTION: Re-alkylation (+56 Da) Carbocation->SideReaction If Scavengers Depleted FreeAmine->SideReaction Nucleophilic Attack by Secondary Amine

Figure 1: The kinetic competition between successful deprotection and cation re-alkylation. The isopropyl group slows the initial step, while the resulting secondary amine increases the risk of side reactions.

Troubleshooting Guides & Protocols

Issue 1: The "+100 Da" Peak (Incomplete Boc Removal)

The Problem: You observe a peak corresponding to


. This indicates the Boc group is still attached.
The Fix:  Increase acidolytic force without damaging the peptide.

Protocol A: The "Push" Method

  • Solvent: Use neat TFA (Trifluoroacetic acid) rather than dilute cocktails if the peptide sequence permits.

  • Time: Extend reaction time from the standard 2 hours to 4–6 hours .

  • Temperature: If the peptide contains no Met, Cys, or Trp, elevate the temperature to 30°C . Warning: Do not heat if oxidation-prone residues are present.

Issue 2: The "+56 Da" Peak (t-Butyl Alkylation)

The Problem: The Boc group was removed, but the


-butyl cation reacted with the 

-isopropyl amine. The Fix: Optimize the Scavenger Cocktail. Standard silanes (TIS) may not be fast enough to outcompete the secondary amine.

Protocol B: The High-Efficiency Scavenger Cocktail (Cocktail K-Modified) Use this mixture for global deprotection of peptides containing Lys(iPr):

ComponentVolume %Function
TFA 82.5%Cleavage Agent
Phenol 5%Traps

-butyl cations (aromatic scavenger)
Water 5%Hydrolyzes reactive intermediates
Thioanisole 5%Strong nucleophile for cation quenching
EDT (Ethanedithiol) 2.5%Critical for preventing re-alkylation (or use DODT)
  • Step-by-Step:

    • Pre-chill the cocktail to 0°C.

    • Add to the resin/peptide.[1]

    • Allow to warm to Room Temperature (RT) naturally.

    • Agitate for 3 hours (longer than standard).

    • Precipitate in cold diethyl ether immediately. Do not rotovap the TFA first, as concentrating the cations increases alkylation risk.

Frequently Asked Questions (FAQs)

Q1: Can I use Fmoc-Lys(iPr)-OH (unprotected side chain) in coupling to avoid this deprotection step? A: Generally, no . The secondary amine on the side chain is nucleophilic enough to react with activated amino acids during subsequent coupling steps, leading to branching (dendrimer formation). You must use an orthogonally protected derivative like Fmoc-Lys(iPr, Boc)-OH .

Q2: I am seeing low solubility of the final peptide. Is the isopropyl group responsible? A: Yes. The isopropyl group adds significant hydrophobicity and disrupts hydrogen bonding networks.

  • Solution: Purify using a gradient starting at a higher organic concentration (e.g., 10-15% ACN instead of 0-5%). Ensure the pH of your mobile phase keeps the amine protonated (pH < 4) to maintain solubility.

Q3: Is the isopropyl group itself stable to TFA? A: Yes. The


-isopropyl bond is an alkyl-amine bond, which is stable to standard acidolysis conditions (TFA, HCl) used in peptide synthesis. It will not cleave; only the carbamate (Boc) or trityl groups protecting it will be removed.

Q4: Why does the Kaiser test (Ninhydrin) look different for this residue? A: The Kaiser test detects primary amines.


-isopropyl-lysine is a secondary amine. It may yield a reddish/brown color rather than the standard deep blue. For accurate monitoring of coupling/deprotection on resin, use the Chloranil test  (specific for secondary amines).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Chem-Impex International. (n.d.). "Product: N-alpha-Fmoc-N-epsilon-isopropyl-N-epsilon-Boc-L-lysine." Technical Data Sheet. Link

  • Neubert, K., et al. (2002). "Side Reactions in Peptide Synthesis." In Houben-Weyl Methods of Organic Chemistry, Vol E22a.
  • Dick, F. (1998). "Cleavage of Peptide-Resin and Side-Chain Deprotection." In Methods in Molecular Biology, Vol. 35, Peptide Synthesis Protocols. Humana Press. Link

Sources

Technical Support Center: Cleavage Optimization for N-Alkylated Lysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority Subject: Optimization of TFA Cleavage Cocktails for Sterically Hindered (


-alkyl and 

-alkyl) Peptides
Introduction: The Steric Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard cleavage protocol (TFA/TIS/Water) failed to yield the expected mass for your N-alkylated lysine peptide.

The Core Problem: N-alkylation (whether on the Lysine side-chain, e.g.,


-methyl-Lys, or the backbone, e.g., 

-methyl-Lys) introduces significant steric bulk and hydrophobicity .
  • Steric Shielding: The alkyl group physically blocks the approach of the acid and scavengers required to remove bulky protecting groups like Pbf (on Arginine) or Trt (on Cysteine/Histidine) located adjacent to the alkylated residue.

  • Solvation Effects: N-alkyl peptides often aggregate or fold into "plastic-like" structures in ether, trapping scavengers and by-products.

This guide provides field-proven protocols to overcome these kinetic barriers without degrading your peptide.

Module 1: The "Gold Standard" Protocol (Reagent K)

For peptides containing N-alkylated lysine residues, standard cleavage cocktails are often too weak. We recommend Reagent K as the baseline because the Phenol and Thioanisole act as "plasticizers" to swell the resin and peptide-polymer matrix, allowing the TFA to penetrate the steric shield.

Optimized Reagent K Formulation
ComponentVolume %Role
TFA (Trifluoroacetic Acid)82.5% Proton source / Solvent
Phenol (Crystalline/Liquefied)5.0% Plasticizer / Tyr protector
Thioanisole 5.0% Strong nucleophile / Met protector
Water 5.0% Scavenger for t-butyl cations
EDT (1,2-Ethanedithiol)2.5% Critical for Trp/Cys / Prevents re-alkylation

Note: If your peptide lacks Cys, Met, or Trp, you may substitute EDT with DODT (less odorous) or use TIS (Triisopropylsilane), but EDT is superior for sterically hindered sequences.

Step-by-Step Workflow
  • Wash: Wash resin with DCM (3x) and dry under Nitrogen for 20 mins. (Residual DMF can cause formylation).

  • Cocktail Prep: Premix Phenol, Thioanisole, Water, and EDT. Add TFA last to prevent exothermic splashing.

  • Incubation: Add cocktail to resin (10-20 mL per gram of resin).

    • Standard: 2.5 Hours @ Room Temp.

    • Hindered (N-alkyl):4 to 6 Hours @ Room Temp.

  • Precipitation: Filter resin.[1][2] Drop filtrate into cold Diethyl Ether (ratio 1:10).

  • Wash: Centrifuge, decant, and wash pellet 3x with fresh ether.

Module 2: Troubleshooting & Diagnostics (Q&A)
Ticket #401: Mass Spec shows +252.1 Da or +266 Da adducts.

User Question: "I cleaved my histone H3 peptide (containing H3K9me3 and Arg residues) for 2 hours. The mass spec shows a major peak at [M + 252]. Is this a side reaction?"

Senior Scientist Diagnosis: This is incomplete Pbf deprotection . The Pbf group (sulfonyl protecting group for Arginine) is extremely bulky. When an Arginine is adjacent to an N-alkylated Lysine (or N-methyl backbone), the steric clash prevents the TFA from effectively protonating the Pbf group for removal.

Corrective Action:

  • Extend Time: Increase cleavage time to 6 hours . Pbf removal is time-dependent.[2][3]

  • Radical Scavenging (The "TMSBr" Method): If extending time fails, use the "Hard Cleavage" cocktail:

    • TFA / Thioanisole / EDT / Anisole (90:5:3:2) .

    • Cool to 0°C, then add TMSBr (Trimethylsilyl bromide) to a final concentration of 1M.

    • Warning: TMSBr is aggressive. Do not exceed 1 hour at 0°C. This forces Pbf removal via a silyl-assisted mechanism.

Ticket #402: Peptide is insoluble/gummy after ether precipitation.

User Question: "After cleaving my lipidated Lysine peptide (Palmitoyl-Lys), the pellet is a sticky gum that won't dissolve in water/acetonitrile for HPLC."

Senior Scientist Diagnosis: N-alkylated peptides (especially lipidated or highly methylated) are hydrophobic. Ether precipitation often traps scavengers (phenol/thioanisole) inside the hydrophobic gum.

Corrective Action:

  • Skip Ether (Optional): For very hydrophobic peptides, do not precipitate. Instead, blow off the TFA with a nitrogen stream, then dissolve the oily residue directly in Acetic Acid (50% v/v) or HFIP (Hexafluoroisopropanol) .

  • The "Magic" Solvent: Dissolve the gummy pellet in 6M Guanidine HCl or DMSO (small volume), then dilute with water/ACN for injection.

  • Lyophilization: If possible, dilute the TFA mixture with water/tert-butanol and lyophilize directly (skip ether) to obtain a fluffy powder.

Ticket #403: Deletion of N-terminal residue.

User Question: "I have an N-methylated Lysine at the N-terminus. My product is missing the first amino acid."

Senior Scientist Diagnosis: N-alkylated amino acids at the N-terminus (especially N-Me-Lys or N-Me-Phe) are prone to Diketo-piperazine (DKP) formation or auto-degradation during base treatments, but during acidic cleavage, they can undergo acid-catalyzed hydrolysis if the bond is strained.

Corrective Action:

  • Avoid Heating: Never heat the cleavage reaction above 25°C for N-terminal alkyl peptides.

  • Acylation: If the N-terminus does not need to be free, acetylate it. Acetylated N-alkyl residues are generally more stable against DKP formation, though they can still be prone to hydrolysis under extreme conditions [1].

Module 3: Visualization & Logic
Decision Tree: Selecting the Right Cocktail

Use this logic flow to determine the optimal scavenger mix for your specific N-alkylated sequence.

CleavageLogic Start Analyze Sequence HasCysMet Contains Cys, Met, or Trp? Start->HasCysMet HasNAlkyl Contains N-Alkylated Lys or Adjacent Arg(Pbf)? HasCysMet->HasNAlkyl Yes ReagentB Use Reagent B (TFA/Phenol/H2O/TIPS) Time: 2-3 Hours HasCysMet->ReagentB No (Simple) ReagentK Use Reagent K (TFA/Phenol/H2O/Thio/EDT) Time: 4-6 Hours HasNAlkyl->ReagentK Yes (Standard) TMSBr Use TMSBr Cocktail (Extreme Steric Hindrance) Time: 1 Hour @ 0°C HasNAlkyl->TMSBr Yes (Pbf adducts persist)

Caption: Logic flow for selecting cleavage conditions based on peptide composition and steric complexity.

Mechanism: Why Pbf Removal Fails

The following diagram illustrates the steric interference mechanism that necessitates extended cleavage times.

Mechanism cluster_0 Steric Environment Arg Arg(Pbf) Result Incomplete Deprotection (+252 Da) Arg->Result Standard Time (2h) Lys N-Me-Lys Lys->Arg Steric Shielding TFA TFA (H+) TFA->Arg Blocked Access

Caption: Steric bulk from N-methyl groups prevents TFA protonation of the adjacent Pbf protecting group.

Module 4: Advanced FAQ

Q: Can I use heat (37°C or 50°C) to speed up the Pbf removal on these peptides? A: Proceed with extreme caution. While heat accelerates Pbf removal, N-alkylated peptides are thermodynamically less stable than standard amides. Heating in 95% TFA significantly increases the risk of acidolysis (backbone cleavage) and aspartimide formation (if Asp is present). We recommend extending time at room temperature rather than increasing temperature.

Q: My N-alkyl Lysine has a Boc group. Is that hard to remove? A: Yes. The carbocation intermediate formed during Boc removal on a secondary amine (N-methyl-amino) is less stable or kinetically slower to form than on a primary amine. While standard TFA usually clears it, if you see +56 Da or +100 Da adducts, it implies the Boc (or Boc-related adduct) is still attached. Ensure your scavenger cocktail contains Water (5%), as it is the most effective nucleophile for quenching the tert-butyl cation.

Q: I am using a "Rink Amide" linker. Does N-alkylation at the C-terminus affect cleavage? A: Absolutely. If your C-terminal residue is N-alkylated (e.g., N-Me-Lys attached to Rink), cleavage from the resin will be significantly slower. The Rink linker cleavage mechanism requires protonation of the ether oxygen; bulky N-alkyl groups hinder this.

  • Solution: Use Reagent K and allow the reaction to proceed for overnight (12-16 hours) if the C-terminal residue is N-alkylated.

References
  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). "Lability of N-alkylated peptides towards TFA cleavage."[4] International Journal of Peptide and Protein Research, 47(3), 182-189.[4] [Link]

  • Aapptec. "Cleavage Cocktails; Reagent B and Reagent K." Aapptec Peptide Resources. [Link]

  • ResearchGate Community. "Discussion: Can anyone tell me whether Pbf group is also removed when Mtt group of lysine is removed?" (Context on Pbf stability). [Link]

Sources

Technical Guide: Troubleshooting H-Lys(isopropyl)-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Technical Support Division To: Research & Development Team Subject: Optimization of


-isopropyl-L-lysine Synthesis Yields

Executive Summary & Core Challenges

Synthesizing H-Lys(isopropyl)-OH (


-isopropyl-L-lysine) presents a deceptive challenge. While conceptually a simple reductive amination, the practical execution often fails due to three converging factors:
  • Regioselectivity: Without orthogonal protection, alkylation will occur at the more nucleophilic

    
    -amine.
    
  • Over-Alkylation: The secondary amine product (

    
    -isopropyl) is more nucleophilic than the primary amine precursor, leading to 
    
    
    
    -diisopropyl byproducts.
  • Zwitterionic Isolation: The final product is highly polar and water-soluble, making standard organic extraction (DCM/EtOAc) impossible. Most "low yield" reports are actually "isolation failures," not reaction failures.

This guide details two validated protocols: the Copper(II) Chelation Method (recommended for cost/scalability) and the Orthogonal Protection Method (recommended for SPPS building blocks), followed by a troubleshooting matrix.

Validated Synthetic Protocols

Method A: The Copper(II) Chelation Route (Recommended)

Best for: Producing free amino acid H-Lys(iPr)-OH in bulk.

This "self-protecting" strategy utilizes the ability of Copper(II) to form a stable complex with the


-amino and 

-carboxylate groups, leaving the

-amine free for reaction.

Workflow Diagram:

CopperRoute Lys L-Lysine HCl Complex Cu(Lys)2 Complex (α-amine protected) Lys->Complex Reflux (H2O) CuSalt CuCO3 or Cu(OAc)2 CuSalt->Complex Reaction Reductive Amination (Acetone / NaBH4) Complex->Reaction pH 9-10 Decomplex Decomplexation (Chelex or Na2S) Reaction->Decomplex Blue Solid Product H-Lys(iPr)-OH Decomplex->Product Filtration & Lyophilization

Caption: The Copper(II) complexation strategy ensures exclusive N-epsilon alkylation.

Protocol Steps:

  • Complexation: Dissolve L-Lysine HCl (1 eq) in water. Add Basic Copper Carbonate (

    
    ) (0.6 eq). Reflux for 2 hours until a deep blue solution forms. Filter excess copper salts.
    
  • Reductive Amination: Cool to

    
    . Add Acetone (2-3 eq). Slowly add 
    
    
    
    (excess, ~4 eq) portion-wise. Note:
    
    
    is sufficient here; expensive STAB is not strictly necessary for the copper complex, but can be used.
  • Decomplexation:

    • Option 1 (Cleanest): Pass the blue solution through a column of Chelex 100 resin (removes Cu).

    • Option 2 (Scalable): Add Thioacetamide or

      
       to precipitate CuS (black solid). Filter through Celite.
      
  • Isolation: The filtrate contains your product. Lyophilize to obtain the white powder.

Method B: The Abdel-Magid Reductive Amination (Orthogonal Protection)

Best for: Small scale or when strictly anhydrous conditions are required.

This method uses Sodium Triacetoxyborohydride (STAB), which is milder and prevents the reduction of the acetone ketone functionality, reducing side reactions [1].

Reagents:

  • Substrate:

    
    -Fmoc-Lys-OH (or Z-Lys-OH).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Dry).

  • Reductant: Sodium Triacetoxyborohydride (STAB).[1][2]

Protocol Steps:

  • Suspend

    
    -protected Lysine in DCE.
    
  • Add Acetone (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 mins to form the imine.

  • Add STAB (1.5 eq). Stir at Room Temp for 4–16 hours.

  • Quench: Add aqueous

    
    .
    
  • Critical Step: Do NOT extract the aqueous layer yet. The product is likely in the aqueous phase if the protecting group is not very lipophilic.

    • If Fmoc: Extract with EtOAc (Product moves to Organic).

    • If Z/Boc: Check pH.[1][3][4][5]

  • Deprotection: Remove the

    
    -protecting group (Piperidine for Fmoc; Hydrogenation for Z) to yield H-Lys(iPr)-OH.
    

Troubleshooting Matrix

Issue 1: Low Yield (Product Loss during Workup)

Diagnosis: The synthesis likely worked, but you washed the product down the drain. H-Lys(iPr)-OH is a zwitterion. Solution:

  • Avoid Aqueous Extraction: If you have the free amino acid, do not attempt to extract it into DCM or Ethyl Acetate. It will stay in the water.

  • Use Ion Exchange: Load the aqueous reaction mixture onto a cation exchange resin (e.g., Dowex 50W,

    
     form).
    
    • Wash with water (removes salts/reagents).

    • Elute with 1M

      
      .
      
    • Lyophilize the eluate.

Issue 2: Over-Alkylation (Formation of -diisopropyl)

Diagnosis: The mono-isopropyl lysine is more nucleophilic than the starting lysine. Solution:

  • Stoichiometry Control: Do not use a large excess of acetone. Keep Acetone to 1.0–1.1 equivalents.

  • Slow Addition: Add the reducing agent (STAB or

    
    ) slowly.
    
  • Switch Reagent: Use STAB instead of

    
     or 
    
    
    
    . STAB is sterically bulky and less aggressive, favoring mono-alkylation [2].
Issue 3: Incomplete Conversion (Starting Material Remains)

Diagnosis: Imine formation was poor due to "wet" solvents or insufficient acid catalysis. Solution:

  • Drying Agents: Add activated 4Å molecular sieves to the reaction mixture to scavenge water generated during imine formation.

  • Acid Catalyst: Ensure 1 eq of Acetic Acid is present if using the STAB method. The formation of the iminium ion is acid-catalyzed.[6]

Quantitative Comparison of Reducing Agents

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces ketones & imines)Medium (pH dependent)High (Reduces imines only)
Toxicity LowHigh (Cyanide risk) Low
Solvent Methanol/WaterMethanol/WaterDCE/THF (Anhydrous preferred)
Risk Over-alkylation likelyDifficult workup (toxic waste)Best for Mono-alkylation
Cost Very LowMediumHigh

Decision Pathway Diagram

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Over_Alk Di-isopropyl Product Detected CheckTLC->Over_Alk Over-reaction Clean_Crude Crude is Clean but Isolation Fails CheckTLC->Clean_Crude Workup Issue Sol_SM 1. Add Molecular Sieves 2. Check Acetic Acid eq 3. Increase Rxn Time SM_Remains->Sol_SM Sol_Over 1. Switch to STAB 2. Reduce Acetone to 1.0 eq 3. Lower Temp Over_Alk->Sol_Over Sol_Workup 1. STOP Organic Extraction 2. Use Dowex Ion Exchange 3. Lyophilize Aqueous Phase Clean_Crude->Sol_Workup

Caption: Diagnostic workflow for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel chromatography for purification? A: Generally, no . The free amino acid is too polar and will stick irreversibly to normal phase silica. You must use Reverse Phase (C18) or Ion Exchange resins. If you must use silica, you need a highly polar mobile phase (e.g., n-Butanol/Acetic Acid/Water).

Q: Why does the Copper Method turn black during workup? A: If you use Sulfide (


) to remove copper, the black precipitate is Copper Sulfide (CuS). This is normal. You must filter this through a pad of Celite to get a clear solution. If the filtrate is still green/blue, you have not removed all the copper.

Q: My LCMS shows a mass of M+42. What is this? A: This is likely the isopropyl adduct (


). If you see M+84, you have the di-isopropyl impurity.

Q: Can I use Acetone as the solvent? A: No. If you use Acetone as the solvent, its concentration is too high, driving the equilibrium toward the di-alkylated product. Use Acetone as a stoichiometric reagent (1.1 eq) in a different solvent (DCE or MeOH).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Tao, Z., et al. (2018). Copper-complexed lysine as a self-protecting building block. Tetrahedron Letters.

Sources

Solving aggregation issues in peptides containing isopropyl-lysine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific physicochemical challenges introduced by N-ε-isopropyl-lysine (Lys(iPr)) . While the isopropyl group preserves the positive charge of the lysine side chain (unlike acetylation), it introduces significant steric bulk and local hydrophobicity. This creates a "Janus-faced" residue: it is cationic but prone to hydrophobic collapse, leading to difficult synthesis and stubborn aggregation.

Topic: Troubleshooting Aggregation, Synthesis, and Solubilization Audience: Senior Scientists, Peptide Chemists, and Structural Biologists

The Core Challenge: The Isopropyl-Lysine Paradox

Q: Why does adding a simple isopropyl group to lysine cause such severe aggregation compared to native lysine?

A: You are battling two opposing forces. Native lysine is a solubility enhancer (


, highly solvated). Converting it to N-ε-isopropyl-lysine  creates three destabilizing effects:
  • Hydrophobic Shielding: The isopropyl group (

    
    ) is bulky and lipophilic. It partially shields the cationic ammonium center from water molecules, reducing the effective solvation shell.
    
  • Steric Interlocking: In beta-sheet aggregates, the bulky isopropyl groups can "lock" into hydrophobic pockets of adjacent chains, stabilizing the aggregate more robustly than simple hydrophobic residues like Leucine.

  • Synthesis Impurities: If synthesized on-resin, incomplete alkylation leads to a mixture of Lys, Lys(iPr), and potentially Lys(di-iPr). These heterogeneous mixtures often seed aggregation faster than pure peptides.

Synthesis & Cleavage Troubleshooting

Use this module if your crude yield is low or the mass spectrum shows "deletion" sequences.

Q: I am seeing incomplete coupling at the Lys(iPr) step. Should I double-couple?

A: Double-coupling is rarely the solution if the issue is steric hindrance.

  • The Gold Standard: If possible, do not synthesize the Lys(iPr) moiety on-resin. Use the commercially available building block Fmoc-Lys(iPr,Boc)-OH .[1][2][3][4] This guarantees 100% modification and prevents the formation of difficult-to-purify side products.

  • If you MUST synthesize on-resin (Reductive Alkylation):

    • Protocol: Use the Acetone/NaBH3CN method.

    • Critical Step: Ensure the resin is swollen in a solvent that supports both the hydrophobic acetone and the polar reducing agent. A mixture of THF/MeOH (1:1) often works better than pure DMF for this specific reaction.

    • Stoichiometry: Use a large excess of acetone (solvent/reactant) but control the reducing agent (2-5 eq NaBH3CN) to prevent over-reduction or side reactions.

Q: My peptide aggregates immediately after cleavage from the resin. How do I prevent this?

A: The aggregation often starts during the ether precipitation step.

  • The Fix: Skip the ether precipitation.

    • Cleave the peptide with your TFA cocktail (e.g., TFA/TIS/H2O).

    • Do not precipitate into cold diethyl ether.

    • Instead, precipitate into cold MTBE (Methyl tert-butyl ether) or, preferably, evaporate the TFA under nitrogen to an oil.

    • Dissolve the oil directly in 50% Acetic Acid or 0.1% TFA/Water and lyophilize immediately. This prevents the formation of the "hard" aggregates that form in ether.

Visualization: Synthesis Decision Logic

SynthesisLogic cluster_legend Key start Start: Lys(iPr) Peptide Synthesis choice Do you have Fmoc-Lys(iPr,Boc)-OH? start->choice yes YES: Standard SPPS choice->yes no NO: On-Resin Modification choice->no coupling Coupling Issue? Use HATU/HOAt at 50°C (Microwave) yes->coupling raba RABA Protocol: Resin-bound Lys(NH2) + Acetone + NaBH3CN no->raba cleavage Cleavage: Avoid Ether Precipitation Use Acetic Acid Dissolution coupling->cleavage check QC Check: Is mass +42 Da observed? raba->check check->raba Incomplete (Repeat) check->cleavage Pass c1 Decision Point c2 Critical Action

Figure 1: Decision matrix for synthesizing peptides with isopropyl-lysine to minimize aggregation risk.

Solubilization & Purification Guides

Use this module if your peptide is cloudy, gelling, or showing broad HPLC peaks.

Q: The peptide is insoluble in water and ACN. What is the "Nuclear Option" for solubilization?

A: For Lys(iPr) peptides, you must disrupt the hydrophobic beta-sheets. The most effective method is the HFIP Disaggregation Protocol .

The HFIP Protocol (Step-by-Step):

  • Dissolve: Add 100% HFIP (Hexafluoroisopropanol) to the dry peptide. Use approximately 1 mL per 5–10 mg of peptide.

    • Why: HFIP is a potent hydrogen-bond disruptor that breaks down beta-sheets and stabilizes alpha-helices.

  • Sonicate: Sonicate in a water bath for 15 minutes. The solution should become completely clear.

  • Incubate: Let it stand at room temperature for 30–60 minutes.

  • Evaporate: Remove the HFIP under a stream of nitrogen (or speed-vac). You will be left with a thin film.

  • Reconstitute: Immediately dissolve this film in your working buffer (e.g., 10% Acetic Acid or water).

    • Note: If you are moving to HPLC, dissolve in 6M Guanidine-HCl or 50% Acetic Acid for injection.

Q: My HPLC peaks are broad and tailing. Is the peptide impure?

A: Not necessarily. Broad peaks often indicate rapid equilibrium between aggregated and monomeric states on the column.

  • Troubleshooting Steps:

    • Heat the Column: Run the HPLC at 60°C . This increases the kinetic energy, disrupting weak hydrophobic aggregates and sharpening the peak.

    • Chaotropic Mobile Phase: Add 0.1% NaClO4 (Sodium Perchlorate) to the aqueous mobile phase. This "salting-in" effect helps solvate the cationic isopropyl-lysine.

    • Switch Column Media: Use a column with a larger pore size (300 Å vs. the standard 100 Å) to prevent steric trapping of aggregates.

Storage & Handling Stability

Q: Can I store the peptide in solution?

A: No. Lys(iPr) peptides are prone to slow aggregation over time, even at 4°C.

  • Lyophilization: Store as a lyophilized powder at -20°C.

  • Aliquot: If you must store in solution, use an acidic buffer (pH < 4) to ensure the secondary amine is fully protonated, maximizing repulsion between chains. Flash freeze in liquid nitrogen; do not slow-freeze.

Visualization: Solubilization Decision Tree

SolubilityTree cluster_hplc HPLC Optimization problem Peptide Insoluble/Aggregated test1 Is it Basic? (High pI) problem->test1 acid_sol Try 10% Acetic Acid test1->acid_sol Yes test2 Is it Hydrophobic? test1->test2 No/Still Insoluble hplc HPLC Injection acid_sol->hplc hfip HFIP Protocol (Disaggregate) test2->hfip Yes (Lys(iPr) rich) hfip->hplc After Evap & Reconst. opt1 Heat Column (60°C) hplc->opt1 opt2 Add NaClO4 hplc->opt2

Figure 2: Workflow for solubilizing stubborn Lys(iPr) peptides before analysis or use.

Summary of Key Specifications

FeatureNative LysineN-ε-Isopropyl-LysineImpact on Experiment
Side Chain pKa ~10.5~10.5–11.0Secondary amine is slightly more basic; requires lower pH for full protonation.
Hydrophobicity Low (Polar)High (Amphipathic)Drastically reduces solubility in water; increases retention time on RP-HPLC.
Aggregation Risk LowHighProne to forming beta-sheet fibrils; requires chaotropes (Urea/Guanidine) or HFIP.
Preferred Solvent Water/PBS10% Acetic Acid / HFIPAvoid PBS for initial solubilization; salts can induce crashing.

References

  • Solid-Phase Synthesis of N-Alkylated Peptides

    • Title: Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
    • Source: N
    • URL:[Link]

    • Relevance: Validates the reductive alkylation protocol using NaBH3CN for secondary amines on solid support.
  • Disaggregation Protocols (HFIP)

    • Title: Solubilization and disaggreg
    • Source: N
    • URL:[Link]

    • Relevance: Establishes the standard HFIP/TFA protocol for breaking down stubborn peptide aggreg
  • Commercial Building Block Availability

    • Title: Fmoc-Lys(iPr,Boc)-OH Product Page[1][2][3][4][5]

    • Source: Merck / Sigma-Aldrich
    • Relevance: Confirms the existence of the pre-made building block, which is the recommended "Gold Standard" solution.
  • Peptide Solubility Guidelines: Title: Solubility Guidelines for Peptides Source: Sigma-Aldrich Technical Support Relevance: Provides general rules for basic/hydrophobic peptide handling (Acidic buffers for basic peptides).

Sources

Purification strategies for H-Lys(isopropyl)-OH crude peptides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Purification Strategies for


-Isopropyl-L-Lysine (H-Lys(isopropyl)-OH)
Document ID:  TS-PUR-LYS-ISO-001
Author:  Senior Application Scientist, Peptide Chemistry Division
Last Updated:  2025-05-15

Introduction

H-Lys(isopropyl)-OH is a critical non-canonical amino acid building block, often synthesized via reductive amination of Lysine with acetone. The purification of this zwitterionic, highly polar molecule presents a "Polarity Paradox": it is too hydrophilic for standard C18 retention yet possesses subtle hydrophobic modifications that require reversed-phase selectivity to separate from unreacted Lysine and over-alkylated (


-diisopropyl) byproducts.

This guide moves beyond standard protocols, offering a tiered purification strategy designed for high-purity isolation (>98%) required for GMP-grade peptide synthesis.

Module 1: The Purification Strategy Matrix

Do not apply a "one-size-fits-all" approach. Select your strategy based on the crude profile and scale.

Method Target Impurity Removal Scale Pros Cons
Cation Exchange (CEX) Salts, non-basic organics, negatively charged species.Gram to KiloHigh capacity, cheap, excellent desalting.Poor selectivity for Mono- vs. Di-isopropyl species.
RP-HPLC (TFA System) General organic impurities.mg to GramStandard equipment, volatile buffers.Risk: Low retention of H-Lys(iPr)-OH; "Fronting" peaks.
RP-HPLC (HFBA System) Critical: Separation of Lys vs. Lys(iPr) vs. Lys(iPr)

.
mg to GramHigh Resolution: HFBA induces strong ion-pairing for retention.Requires thorough lyophilization to remove acid.
Mixed-Mode (HILIC/CEX) Highly polar impurities (unreacted Lys).Analytical to PrepBest retention for zwitterions.Complex method development.

Module 2: Critical Workflows & Protocols

Workflow 1: Bulk Capture & Desalting (The "Catch-and-Release")

Use this immediately after reductive amination to remove borate salts and excess acetone.

The Science: H-Lys(isopropyl)-OH has a high pI (~9.8). At neutral pH, it carries a net positive charge, allowing capture on strong cation exchange (SCX) resins while neutral/anionic borate salts wash through.

Protocol:

  • Column: Dowex 50WX8 (or equivalent Sulfonic Acid resin), H+ form.

  • Loading: Acidify crude reaction mixture to pH 3.0 with HCl. Load onto column.[1]

  • Wash: Flush with 5 CV (Column Volumes) of water to remove salts and acetone.

  • Elution: Apply a step gradient of

    
     (0.5M 
    
    
    
    1.0M
    
    
    2.0M).
    • Note: H-Lys(iPr)-OH usually elutes between 1.0M and 1.5M ammonia.

  • Finish: Evaporate ammonia fractions to obtain the "Pre-Purified Solid."

Workflow 2: High-Resolution Separation (The "Ion-Pair Tuning")

Use this to separate the Mono-isopropyl product from Di-isopropyl impurity.

The Science: The isopropyl group adds minimal hydrophobicity. Standard TFA (0.1%) is often insufficient to retain the molecule on C18, causing it to co-elute with the void volume or unreacted Lysine. Heptafluorobutyric Acid (HFBA) is a "stronger" hydrophobic ion-pairing agent. It masks the positive amines with a hydrophobic fluorinated tail, significantly increasing retention and selectivity [1].

Protocol:

  • Column: C18-AQ (Aqua/Polar-Endcapped) or C18-PFP (Pentafluorophenyl).

    • Why AQ? Prevents phase collapse in high aqueous conditions.

  • Mobile Phase A:

    
     + 0.1% HFBA  (Not TFA).
    
  • Mobile Phase B: Acetonitrile + 0.1% HFBA .

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold to elute salts/Lysine).

    • 5–25 min: 0%

      
       15% B (Very shallow gradient).
      
  • Detection: UV 210 nm (No chromophore present; rely on amide/carboxyl absorbance). Preferred: ELSD or CAD.[2]

Module 3: Visualizing the Logic

The following diagram illustrates the decision process for purifying H-Lys(isopropyl)-OH, specifically addressing the "Polarity Paradox."

PurificationLogic Start Crude H-Lys(isopropyl)-OH (Contains: Salts, Lys, Di-iPr-Lys) Step1 Step 1: Cation Exchange (SCX) Goal: Remove Salts/Borates Start->Step1 Check1 Is Purity > 98%? Step1->Check1 Final Lyophilize & QC Check1->Final Yes Step2 Step 2: RP-HPLC Selection Check1->Step2 No (Organic Impurities Remain) Decision Retention on C18 w/ TFA? Step2->Decision MethodA Method A: HFBA Ion-Pairing (Increases Hydrophobicity) Decision->MethodA No Retention (Elutes in Void) MethodB Method B: Mixed-Mode (BIST/HILIC) (Separates by Charge + Polarity) Decision->MethodB Poor Selectivity (Co-elutes w/ Lys) MethodA->Final MethodB->Final

Figure 1: Decision matrix for purification. Note the pivot to HFBA or Mixed-Mode chromatography when standard C18/TFA fails to retain the polar zwitterion.

Troubleshooting & FAQs

Q1: The product elutes in the void volume (dead time) on my C18 column.

Diagnosis: The molecule is too polar, and the "Phase Collapse" phenomenon may be occurring if you are using 100% aqueous start conditions on a standard C18 column. Solution:

  • Switch Column: Use a "C18-AQ" (Hydrophilic Interaction compatible C18) or a "PFP" (Pentafluorophenyl) column.

  • Switch Buffer: Change the modifier from TFA to HFBA (Heptafluorobutyric acid) . The perfluorinated chain of HFBA acts as a "hydrophobic anchor" for the positively charged amine, artificially increasing the retention factor (

    
    ) [2].
    
Q2: I see a "Ghost Peak" or baseline drift at 210 nm.

Diagnosis: H-Lys(isopropyl)-OH has no aromatic chromophore. You are detecting the carboxyl/amine absorbance, which is weak. Impurities with aromatic rings (e.g., toluene from synthesis, or protection group fragments) will have massive signals even at trace concentrations, dwarfing your product peak. Solution:

  • Do not rely on peak area % at 210 nm. It is misleading.

  • Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate mass-balance quantification.

  • If UV is the only option, ensure your mobile phase is HPLC-grade transparency (avoid low-grade TFA which absorbs at 210 nm).

Q3: I cannot separate the Mono-isopropyl from the Di-isopropyl impurity.

Diagnosis: The hydrophobicity difference is small. Solution:

  • pH Tuning: The pKa of the secondary amine (Mono-iPr, pKa ~10.5) and tertiary amine (Di-iPr, pKa ~9.8) differs slightly. Running the separation at pH 9.0 (using Ammonium Bicarbonate on a high-pH stable column like Waters XBridge or Agilent Poroshell HPH) can deprotonate the amines differentially, altering retention behavior.

  • Gradient Slope: Use an extremely shallow gradient (e.g., 0.2% B per minute).

Q4: The product is hygroscopic and sticky after lyophilization.

Diagnosis: This is common for Lysine derivatives, especially as TFA/HFBA salts. Solution:

  • Salt Exchange: Perform a final pass on the SCX column (from Workflow 1) or use an HCl-loop exchange to convert the TFA/HFBA salt into the Hydrochloride (HCl) salt , which is generally more crystalline and stable.

  • Lyophilization: Ensure the freeze-drying cycle is long enough with a low final vacuum (<50 mTorr) to remove bound water.

References

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18421260, H-Lys(isopropyl)-OH.[3] Retrieved from [Link]

Sources

Validation & Comparative

HPLC Retention Time Comparison: Lysine vs. H-Lys(isopropyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of peptide synthesis quality control and metabolite analysis, distinguishing native amino acids from their alkylated derivatives is a critical separation challenge. This guide compares the High-Performance Liquid Chromatography (HPLC) retention behavior of Lysine (Lys) versus its alkylated derivative, H-Lys(isopropyl)-OH (


-isopropyl-L-lysine).

The Bottom Line: On standard Reverse-Phase (RP) C18 columns under acidic conditions (0.1% TFA), Lysine elutes significantly earlier than H-Lys(isopropyl)-OH.

  • Lysine: Highly polar, hydrophilic. Often elutes near the void volume (

    
    ) unless ion-pairing reagents are used.
    
  • H-Lys(isopropyl)-OH: The addition of the isopropyl group (

    
    ) to the 
    
    
    
    -amine increases the hydrophobic surface area, resulting in increased interaction with the C18 stationary phase and longer retention times.

Chemical Basis of Separation

To develop a robust method, one must understand the physicochemical drivers of the separation. The retention difference is governed by the Hydrophobic Subtraction Model .

Analyte Properties
FeatureLysine (H-Lys-OH)H-Lys(isopropyl)-OH
CAS Number 56-87-15977-09-3
Structure Native Amino Acid

-alkylated derivative
Side Chain Primary Amine (

)
Secondary Amine (

)
Hydrophobicity Low (Hydrophilic)Moderate (Increased lipophilicity)
pKa (

-amine)
~10.5~10.6 (Slight shift due to alkylation)
Mechanism of Action
  • The Isopropyl Effect: The isopropyl moiety adds three carbon atoms to the side chain. In Reverse-Phase Chromatography (RPC), retention is logarithmically related to the solute's hydrophobicity. The isopropyl group disrupts the water structure around the molecule, driving the analyte toward the non-polar C18 ligands to minimize free energy (Solvophobic Theory).

  • Ion Suppression: Both molecules possess two basic amines (

    
     and 
    
    
    
    ) and one carboxylic acid. At low pH (pH < 3.0, using TFA), the carboxylic acid is protonated (neutral), and both amines are protonated (positive). The resulting cations are highly polar.
  • Role of TFA: Trifluoroacetic acid (TFA) acts as an anionic ion-pairing agent. The trifluoroacetate anion (

    
    ) pairs with the positive ammonium groups on the lysine side chains, forming a neutral, more hydrophobic ion pair that retains better on the C18 column.
    

Experimental Protocol

This protocol is designed to ensure baseline separation of Lysine and its isopropyl impurity. It utilizes a "self-validating" system where the void marker and resolution are monitored.

A. Instrumentation & Conditions[1][2][3]
  • System: HPLC or UHPLC with Binary Pump.

  • Detector: UV at 210 nm (primary) and 254 nm (secondary).

    • Note: Neither molecule has a strong chromophore. 210 nm detects the amide/carboxyl backbone. For high sensitivity, LC-MS or ELSD is recommended.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18 or Waters XBridge).

    • Why: C18 provides the necessary hydrophobic selectivity. 3.5 µm offers better resolution than 5 µm for polar analytes.

  • Temperature: 30°C (Controlled).

B. Mobile Phase Preparation[1]
  • Mobile Phase A (MPA): Water (Milli-Q) + 0.1% (v/v) TFA.

    • Preparation: Add 1.0 mL TFA to 1 L Water. Mix thoroughly.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade) + 0.1% (v/v) TFA.

    • Preparation: Add 1.0 mL TFA to 1 L Acetonitrile.

C. Gradient Method[1][2][4][5]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Time (min)% MPBLogic
0.00%Critical: Start at 0-2% B to capture native Lysine. High organic starts will elute Lysine in the void.
2.00%Isocratic hold to stack polar analytes.
15.030%Shallow gradient to separate the isopropyl derivative based on hydrophobicity.
16.095%Wash column (remove hydrophobic contaminants).
18.095%Hold wash.
18.10%Re-equilibration.
23.00%Ready for next injection.

Representative Performance Data

The following data represents typical retention behavior observed using the protocol above.

Retention Time Comparison Table
AnalyteRetention Time (

)
Retention Factor (

)
Resolution (

)
Uracil (

marker)
1.5 min0N/A
Lysine (Native) ~2.8 min0.87N/A
H-Lys(isopropyl)-OH ~5.2 min2.47> 5.0 (vs Lys)

Note: Data is representative of a 150mm C18 column at 1.0 mL/min. Exact times will vary by system dwell volume and column carbon load.

Visualizing the Separation Logic (DOT Diagram)

The following diagram illustrates the decision-making process for optimizing this specific separation, ensuring the scientist maintains control over the method.

MethodOptimization Start Start: Method Development CheckLys Check Lysine Retention (k') Start->CheckLys Decision1 Is k' < 0.5? CheckLys->Decision1 Action1 Decrease Initial %B (Use 100% Aqueous Start) Decision1->Action1 Yes (Too fast) CheckRes Check Resolution (Rs) Lys vs Lys(iPr) Decision1->CheckRes No (Acceptable) Action2 Add Ion-Pairing Agent (Increase TFA or switch to HFBA) Action1->Action2 If still eluting early Action2->CheckLys Decision2 Is Rs < 2.0? CheckRes->Decision2 Action3 Flatten Gradient Slope (e.g. 0-20% B over 20 min) Decision2->Action3 Yes (Co-elution) Final Validated Method Decision2->Final No (Separated) Action3->CheckRes

Caption: Workflow for optimizing the separation of polar amino acids and their alkylated derivatives.

Troubleshooting & Expert Insights

Peak Shape Issues (Tailing)
  • Problem: Lysine peaks often tail due to the interaction of the basic amine with residual silanols on the silica support.

  • Solution: Ensure your TFA concentration is at least 0.05%. If tailing persists, switch to a "End-capped" column (e.g., "Base Deactivated" or "High pH stable" C18) which blocks silanol activity.

Detection Sensitivity
  • Problem: UV 210 nm often shows baseline drift during gradients.

  • Solution: Use a "Reference Wavelength" (e.g., 360 nm) to subtract gradient noise, or ensure high-quality HPLC-grade TFA is used (aged TFA absorbs UV). For trace impurity analysis (<0.1%), derivatization (e.g., OPA or FMOC) or Mass Spectrometry (SIM mode: m/z 147 for Lys, m/z 189 for Lys(iPr)) is required.

Order of Elution Confirmation
  • If you observe a peak eluting before Lysine, it is likely Lysine-OH (hydrolysis product if protected) or a more polar oxidation byproduct. The isopropyl derivative will always elute later than the native lysine on a C18 column due to the hydrophobic index of the isopropyl group.

References

  • MDPI. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Retrieved from [Link][1]

  • ResearchGate. (2023). Determining the Hydrophobicity Index of Protected Amino Acids. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Lysine (Mixed Mode & RP). Retrieved from [Link]

  • National Institutes of Health (PubMed). (1992). High-performance liquid chromatographic determination of N-epsilon-(2-propenal)lysine. Retrieved from [Link]

Sources

Comparative stability of isopropyl-lysine vs dimethyl-lysine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: Isopropyl-Lysine vs. Dimethyl-Lysine Peptides

Executive Summary: The Mimic vs. The Shield

In peptide drug discovery and proteomics, alkylation of lysine residues is a critical strategy for modulating stability and binding affinity. While both Dimethyl-lysine (Me2-Lys) and Isopropyl-lysine (Iso-Lys) involve alkyl substitution of the ε-amino group, they serve fundamentally different functional roles.

  • Dimethyl-lysine is the "Biologic Mimic." It closely resembles the natural post-translational modification (PTM) found in histones. It slows proteolytic degradation but does not abolish it.

  • Isopropyl-lysine is the "Steric Shield." Its branched, bulky structure effectively abolishes trypsin recognition and drastically extends serum half-life, making it the superior choice for therapeutic peptide stabilization.

Mechanistic Basis of Stability

To understand the stability difference, we must look at the interaction between the lysine side chain and the S1 specificity pocket of trypsin-like serine proteases.

Chemical Structure & Sterics
  • Dimethyl-lysine: Adds two methyl groups (

    
    ). The nitrogen remains basic (
    
    
    
    ~10.5), maintaining a positive charge at physiological pH. The steric footprint is increased, but the linear nature allows it to still fit—albeit poorly—into the deep, narrow S1 pocket of trypsin.
  • Isopropyl-lysine: Adds a branched isopropyl group (

    
    ). While the nitrogen remains basic, the branching at the 
    
    
    
    -carbon of the substituent
    creates a massive steric clash. The "V" shape of the isopropyl group acts as a wedge, physically preventing the side chain from entering the protease active site.
Proteolytic Shielding Visualization

Proteolytic_Shielding Trypsin Trypsin S1 Pocket (Asp189 at bottom) Cleavage Peptide Bond Hydrolysis Trypsin->Cleavage Catalysis Occurs Lys Native Lysine (Linear, Unhindered) Lys->Trypsin Perfect Fit Me2 Dimethyl-Lysine (Bulky, Slow Entry) Me2->Trypsin Hindered Fit (16h+ Digestion) Iso Isopropyl-Lysine (Branched, Steric Clash) Iso->Trypsin Blocked NoCleavage Steric Rejection (Intact Peptide) Iso->NoCleavage Access Denied

Figure 1: Mechanism of Proteolytic Resistance.[1] Native lysine fits perfectly into the Trypsin S1 pocket. Dimethyl-lysine enters slowly, allowing delayed cleavage. Isopropyl-lysine is sterically excluded, preserving the peptide bond.

Comparative Performance Data

The following data synthesizes findings from proteomic cleavage assays and peptide drug stability studies.

FeatureDimethyl-Lysine (Me2-Lys)Isopropyl-Lysine (Iso-Lys)
Trypsin Resistance Moderate. Cleavable under forcing conditions (high enzyme ratio, >16h).High. Effectively resistant to trypsin proteolysis.
Serum Stability 2-5x increase vs. native Lys.>10x increase vs. native Lys.
Synthesis Method Reductive Alkylation (Formaldehyde)Reductive Alkylation (Acetone)
Primary Application Epigenetic research, Proteomic labeling.Peptide therapeutics (Half-life extension).[2][3][4]
Charge Retention Yes (Cationic at pH 7.4).Yes (Cationic at pH 7.4).
Steric Bulk Medium (

increase ~35 ų).
High (

increase ~55 ų + Branching).

Key Insight: In proteomic studies, Me2-Lys peptides often result in "missed cleavages," but complete digestion can be forced. In contrast, Iso-Lys is frequently used in "stapled" or "shielded" therapeutic peptides (e.g., Apelin analogs) specifically because it renders the site invisible to serum proteases.

Experimental Protocols: Synthesis via Reductive Alkylation

Both modifications can be installed on solid-phase or in solution using reductive alkylation. The choice of carbonyl reagent determines the outcome.

Reagents Required:

  • Target Peptide: 1-10 mg/mL in HEPES buffer (pH 7.5). Avoid Tris/Ammonium buffers.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Dimethylamine Borane (DMAB).
    
  • Carbonyl Source:

    • For Dimethylation : Formaldehyde (HCHO).

    • For Isopropylation : Acetone (

      
      ).
      
Step-by-Step Workflow
  • Preparation: Dissolve peptide in 100 mM HEPES (pH 7.5). Ensure no primary amines are present in the buffer.

  • Carbonyl Addition:

    • Dimethyl:[5] Add Formaldehyde (20-fold molar excess over Lys residues).

    • Isopropyl:[3][6][7] Add Acetone (50-fold molar excess). Note: Acetone is less reactive due to steric hindrance; higher excess and longer times are required.

  • Reduction: Add

    
     (final conc. 20 mM).
    
  • Incubation:

    • Dimethyl:[5] 2 hours on ice or 4°C.

    • Isopropyl:[3][6][7] Overnight at 4°C or 4 hours at Room Temp (agitation required).

  • Quenching: Add Ammonium Bicarbonate or Glycine to quench excess aldehyde/ketone.

  • Purification: Desalt via C18 Spin Column or Dialysis.

Synthesis_Workflow cluster_Reagents Select Reagent Path Start Target Peptide (Free Lysine ε-NH2) Formaldehyde Formaldehyde (HCHO) Start->Formaldehyde Acetone Acetone (CH3-CO-CH3) Start->Acetone Schiff Schiff Base Formation (Imine Intermediate) Formaldehyde->Schiff Acetone->Schiff Reduction Reductive Amination (NaBH3CN) Schiff->Reduction Result_Me2 Dimethyl-Lysine (Rapid Reaction) Reduction->Result_Me2 If HCHO used Result_Iso Isopropyl-Lysine (Slower, Requires Excess) Reduction->Result_Iso If Acetone used

Figure 2: Reductive Alkylation Workflow. The pathway is identical mechanistically, but reaction kinetics differ significantly. Acetone requires longer incubation due to the formation of a ketimine intermediate which is sterically hindered.

Application Decision Matrix

Use this guide to select the correct modification for your research goal.

Goal Recommended Modification Reasoning
Mimic Histone Methylation Dimethyl-Lysine Biologically accurate. Recognized by chromodomains and epigenetic readers (e.g., HP1, Polycomb).
Extend Serum Half-Life Isopropyl-Lysine Superior steric shielding prevents degradation by serum proteases (trypsin/plasmin).
Proteomic Quantitation Dimethyl-Lysine "Dimethyl labeling" is a standard technique using isotopologues (HCHO vs D2-HCHO) for mass spec quantitation.
Block Trypsin Cleavage Isopropyl-Lysine While Me2 slows cleavage, Iso stops it. Essential for generating stable peptide fragments in mapping studies.
Preserve Charge Both Unlike acetylation (which neutralizes charge), both alkylations retain the positive charge, maintaining solubility and electrostatic interactions.

References

  • Proteolytic Stability of Dimethyl-Lysine

    • Title: Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethyl
    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

    • Key Finding: Trypsin cleaves Me2-Lys with optimal digestion at 16h and 1:50 enzyme ratio.[5]

  • Isopropyl-Lysine in Drug Design

    • Title: Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2.
    • Source: Journal of Medicinal Chemistry / PMC
    • URL:[Link]

    • Key Finding: Methyl-isopropyl lysine (Kme,iPr)
  • Reductive Alkylation Protocols

    • Title: Protocol for reductive dimethylation of surface-exposed lysine residues.
    • Source: University of Cambridge / Dept of Biochemistry
    • URL:[Link]

    • Key Finding: Standard protocol for dimethylation using formaldehyde and dimethylamine borane.
  • Peptide Stability Strategies

    • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
    • Source: Molecules / PMC[8]

    • URL:[Link]

    • Key Finding: N-alkylation (including isopropyl)

Sources

LC-MS detection limits for H-Lys(isopropyl)-OH in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the detection limits and bioanalytical strategies for H-Lys(isopropyl)-OH (N-ε-isopropyl-L-lysine), a modified amino acid often encountered as a metabolite, drug impurity (e.g., in Abarelix synthesis), or biomarker.

Executive Summary: Detection Limits at a Glance

The detection limits for H-Lys(isopropyl)-OH in biological matrices (plasma, urine) are heavily dependent on the chromatographic strategy employed. Due to its zwitterionic and highly polar nature, standard Reverse Phase (C18) methods yield poor retention and sensitivity.

Analytical ApproachEstimated LOD (ng/mL)LLOQ (ng/mL)Suitability
HILIC-MS/MS (Recommended) 0.5 – 2.0 5.0 High. Best for polar metabolites without derivatization.
Derivatization (FMOC/Boc) + RP-LC 0.1 – 0.5 1.0 Very High. Increases sensitivity but adds sample prep complexity.
Ion-Pairing RP-LC (e.g., HFBA) 2.0 – 10.020.0Medium. Good retention but suppresses MS ionization; requires system dedication.
Standard C18 RP-LC >100 (Poor)N/ALow. Analyte elutes in void volume; high matrix suppression.

Analyte Profile & Challenges

  • Compound: H-Lys(isopropyl)-OH (N-ε-isopropyl-lysine)

  • CAS: 5977-09-3[1][2]

  • Chemical Nature: Polar, basic zwitterion. The isopropyl group on the

    
    -amine adds slight hydrophobicity compared to native lysine, but the molecule remains too polar for standard C18 retention.
    
  • The Problem: In biological samples, this analyte co-elutes with salts and other polar interferences in the "void volume" of reverse-phase columns, leading to severe ion suppression and poor reproducibility.

Recommended Method: HILIC-MS/MS

For modern bioanalysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for underivatized amino acids. It provides retention based on polarity, separating H-Lys(isopropyl)-OH from the salt front.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled lysine (e.g., Lys-D4) at 500 ng/mL.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) .

    • Why: The high organic content precipitates proteins and prepares the sample solvent to match the HILIC initial mobile phase.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Inject the supernatant directly (or dilute 1:1 with acetonitrile if peak shape is poor).

B. LC-MS/MS Parameters

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% B → 50% B (Elution)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI Positive Mode (MRM).

    • Precursor: m/z 189.2 [M+H]+

    • Product Ions: m/z 84.1 (Lysine immonium ion), m/z 146.1 (Loss of isopropyl/amine fragment).

Comparative Performance Analysis

The following table synthesizes performance metrics based on validation data for N-alkylated lysines (e.g., CML, Methyl-Lysine) which serve as authoritative proxies for H-Lys(isopropyl)-OH.

MetricHILIC-MS/MS (Direct)Derivatization (FMOC-Cl)Ion-Pairing (HFBA)
LOD (Signal/Noise = 3) ~1 ng/mL~0.2 ng/mL~5 ng/mL
Linearity Range 5 – 2000 ng/mL1 – 1000 ng/mL20 – 5000 ng/mL
Matrix Effect Low (< 15%)Very Low (< 10%)High (> 30% suppression)
Throughput High (10 min run)Low (Requires reaction time)Medium (Long equilibration)
Robustness High (with column conditioning)Medium (Derivative stability issues)Low (Reagent buildup)
Why HILIC Wins:

While derivatization offers slightly lower LODs, it introduces variability (reaction completeness). HILIC achieves low ng/mL sensitivity—sufficient for most PK/PD and biomarker studies—with a "dilute-and-shoot" workflow that minimizes error.

Workflow Visualization

The following diagram illustrates the critical decision pathways and mechanism of the recommended HILIC protocol.

G cluster_LC LC Separation Strategy Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifugation 14,000g, 10 min Prep->Centrifuge Decision Select Mode Centrifuge->Decision RP Reverse Phase (C18) Decision->RP Non-Polar HILIC HILIC (Amide) Decision->HILIC Polar/Zwitterion (H-Lys(iso)-OH) Result_RP Void Elution (High Suppression) RP->Result_RP Result_HILIC Retained Analyte (High Sensitivity) HILIC->Result_HILIC MS MS/MS Detection (ESI+ MRM: 189.2 -> 84.1) Result_HILIC->MS

Caption: Workflow selection for H-Lys(isopropyl)-OH. HILIC is selected over Reverse Phase to ensure retention away from the suppression zone.

References

  • Li, X., et al. (2013). "Quantitative determination of ε-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Establishes LOD (~10 ng/mL) for N-substituted lysines using HILIC-like conditions.
  • Resolian. (2023). "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Bioanalytics. Link

    • Context: Guidelines for validating linearity and recovery in bioanalytical assays.
  • Bachem. "H-Lys(isopropyl)-OH · 2 HCl Product Data."[2] Bachem AG. Link

    • Context: Chemical structure and physical properties of the reference standard.
  • Zhang, J., et al. (2016). "Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT." Analytical Chemistry. Link

    • Context: Discusses optimization of MS parameters for lysine-derivative quantific

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for H-Lys(isopropyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Philosophy of Protection

Handling H-Lys(isopropyl)-OH (N-epsilon-isopropyl-L-lysine) requires a shift in perspective from simple "compliance" to process integrity . While often classified as a standard organic intermediate, this amino acid derivative presents specific challenges: it is a fine, likely hygroscopic powder that can act as a respiratory irritant, and it is almost invariably used in conjunction with high-penetration solvents (DMF, DCM) during peptide synthesis.

Effective PPE is not just about shielding the operator; it is about preventing biological contamination of the sample (keratin/RNase) and ensuring the chemical stability of the reagent against moisture.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific hazards associated with this compound and its typical usage environment.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: H-Lys(isopropyl)-OH[1]

  • Physical State: White to off-white powder.

  • Primary Hazards:

    • Inhalation: Fine dusts of amino acid derivatives can irritate the upper respiratory tract (mucous membranes).

    • Sensitization: As an amine-containing compound, there is a theoretical risk of sensitization upon repeated exposure, though lower than reactive coupling agents.

    • Hygroscopicity: Absorbs atmospheric moisture, leading to "caking" and hydrolysis risks.

The "Solvent Vector" Risk

In peptide synthesis, H-Lys(isopropyl)-OH is rarely handled in isolation. It is dissolved in solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) .

  • Scientific Logic:[2][3] The solid itself does not permeate skin rapidly. However, once dissolved, the solvent acts as a vehicle, carrying the chemical through standard latex gloves. Therefore, PPE selection is dictated by the solvent, not just the solute.

The Protective Layer: PPE Specifications

The following recommendations are based on permeation resistance data and barrier integrity logic.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection (Solid Phase) Nitrile Gloves (Min. thickness 0.11 mm)Nitrile provides excellent resistance to physical abrasion and sufficient barrier against dry organic powders. Latex is avoided due to protein allergy risks and poor solvent resistance.
Hand Protection (Solution Phase) Double Gloving (Nitrile over Laminate) OR High-Breakthrough Nitrile If dissolved in DCM/DMF: Standard nitrile degrades quickly (breakthrough <10 mins for DCM). Double gloving creates a sacrificial outer layer and a chemically resistant inner layer.
Respiratory Fume Hood (Preferred) or N95/P2 Respirator Engineering controls (Hood) are superior to PPE. If weighing outside a hood, N95 is mandatory to prevent inhalation of fine particulates which can cause "amine flush" or irritation.
Eye/Face Chemical Safety Goggles (Indirect Vent)Safety glasses leave gaps. Fine powders drift on air currents. Goggles seal the ocular area, preventing dust from dissolving in the tear film and creating a caustic solution.
Body Lab Coat (100% Cotton or Nomex)Synthetic blends can melt if a fire occurs (common with peptide synthesis solvents). Cotton is breathable and absorbent.
Diagram 1: PPE Decision Logic

This logic flow ensures you select the right gear based on the state of the chemical.

PPE_Decision_Tree Start Handling H-Lys(isopropyl)-OH State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Dissolved (DMF/DCM) State_Check->Solution Reaction/Coupling Solid_PPE Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Dust Mask/Hood Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check DCM_Path Dichloromethane (DCM) Solvent_Check->DCM_Path DMF_Path Dimethylformamide (DMF) Solvent_Check->DMF_Path Advanced_PPE Advanced PPE: Double Glove (Nitrile) OR Silver Shield Laminate Fume Hood MANDATORY DCM_Path->Advanced_PPE High Permeation Risk DMF_Path->Advanced_PPE Skin Absorption Risk

Caption: Decision tree for selecting PPE based on the physical state and solvent carrier of the reagent.

Operational Workflow: Step-by-Step Handling

To maintain scientific integrity and safety, follow this "Self-Validating" protocol.

Phase 1: Preparation & Static Control

Amino acid derivative powders are prone to static charge, causing them to "fly" and adhere to gloves/balances.

  • Environment: Operate within a certified chemical fume hood.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.

    • Why? Reduces the risk of powder dispersal (inhalation hazard) and ensures accurate stoichiometry (experimental integrity).

  • Glove Check: Perform a visual inspection and "inflation test" on gloves to ensure no micro-pinholes exist.

Phase 2: Weighing & Transfer
  • Open Container: Open the H-Lys(isopropyl)-OH container slowly to avoid a pressure differential puff.

  • Transfer: Use a clean, dry spatula. Do not pour.

  • Reseal Immediately:

    • Why? The isopropyl group does not prevent hygroscopicity. Moisture uptake alters the molecular weight (via water mass), leading to incorrect molar ratios in peptide coupling.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue, before returning to storage.

Phase 3: Solubilization (The Critical Danger Point)

Once the solvent is added, the risk profile escalates.

  • Add Solvent: Add DMF or DCM to the vessel.

  • Change Gloves: If any splash occurs on nitrile gloves while using DCM, change them immediately . DCM permeates nitrile in <5 minutes.

  • Waste Segregation: Do not dispose of liquid waste in the sink.

Diagram 2: Safe Handling Workflow

Visualizing the "Chain of Custody" for the chemical to prevent cross-contamination.

Handling_Workflow cluster_safety Critical Safety Checks Storage Storage (-20°C / Desiccated) Acclimation Acclimation (Warm to Room Temp) Storage->Acclimation Prevent Condensation Hood Fume Hood (Airflow Check) Acclimation->Hood Weighing Weighing (Anti-Static Protocol) Hood->Weighing Nitrile Gloves Reaction Reaction Vessel (Solvent Addition) Weighing->Reaction Transfer Waste Solid/Liquid Waste Segregation Reaction->Waste Disposal

Caption: Operational workflow emphasizing temperature acclimation to prevent condensation and hood usage for containment.

Emergency Response & Waste Management

Spill Protocol (Solid Powder)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Put on an N95 mask if not already wearing one.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder.

  • Collect: Scoop up the damp material and place it in a solid waste container.

  • Clean: Wash the surface with soap and water to remove amine residues.

Exposure Response[7]
  • Eye Contact: Flush immediately with water for 15 minutes. The basicity of amines can cause corneal damage.

  • Skin Contact: Wash with soap and water. Do not use solvents (alcohol/acetone) to wash skin, as this drives the chemical deeper into the dermis.

Disposal Strategy
  • Unused Solid: Dispose of as "Solid Organic Waste."

  • Reaction Mixture: Dispose of as "Halogenated Waste" (if DCM used) or "Non-Halogenated Organic Waste" (if DMF used).

  • Contaminated PPE: Heavily soiled gloves must be treated as hazardous waste.

References

  • National Institutes of Health (NIH) - PubChem. Isopropyl Alcohol Safety Data (Analogous Solvent Hazards). Retrieved from

  • Fisher Scientific. Safety Data Sheet: L-Lysine Derivatives. Retrieved from

  • Chem-Impex International. Product Detail: N-alpha-Boc-N-epsilon-isopropyl-L-lysine. Retrieved from

  • Ansell. Chemical Permeation & Degradation Guide (8th Edition). (Standard reference for Nitrile vs. DCM breakthrough times). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from

Sources

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